2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride
Descripción
The exact mass of the compound 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(hydroxymethyl)-1-azabicyclo[2.2.2]octane-3,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c10-5-7-8(11,12)6-1-3-9(7)4-2-6;/h6-7,10-12H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCINBXREPZIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2CO)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5832-55-3 | |
| Record name | 1-Azabicyclo[2.2.2]octane-3,3-diol, 2-(hydroxymethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5832-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005832553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC281672 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(hydroxymethyl)quinuclidine-3,3-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Mechanistic Profiling of 2-(Hydroxymethyl)quinuclidine-3,3-diol Hydrochloride
Executive Summary
The compound 2-(hydroxymethyl)quinuclidine-3,3-diol hydrochloride (CAS: 5832-55-3) represents a critical node in the development of targeted oncology therapeutics. Often commercially mislabeled as "2-methylene-3-quinuclidinone hydrochloride hydrate," this molecule is structurally a gem-diol (3,3-diol) in the solid state and in acidic aqueous solutions[1]. It serves as a highly stable prodrug/precursor to 2-methylene-3-quinuclidinone (MQ) , a potent Michael acceptor capable of covalently modifying cysteine residues to reactivate mutant p53 proteins[2].
This technical guide deconstructs the chemical dynamics, self-validating synthesis protocols, and biological mechanisms of this bicyclic system, providing researchers with a robust framework for its synthesis and application.
Chemical Dynamics & Aqueous Equilibrium
The quinuclidine core imposes a rigid bicyclic geometry that prevents the nitrogen lone pair from participating in resonance with the adjacent carbonyl/enone system. This geometric constraint maximizes the inductive electron-withdrawing effect of the nitrogen—especially when protonated—rendering the exocyclic double bond of MQ exceptionally electrophilic[1].
In aqueous media, the system exists in a complex, pH-dependent equilibrium:
-
Physiological pH (7.4): The amine is largely deprotonated. The equilibrium shifts toward the dehydration of the diol, yielding the active Michael acceptor, MQ.
-
Acidic pH (< 3.0): The nitrogen is protonated. The resulting inductive effect highly activates the conjugated system, driving the quantitative aza-Michael addition of water and subsequent ketone hydration to form the stable 2-(hydroxymethyl)quinuclidine-3,3-diol[1].
Because free-base MQ is prone to rapid polymerization and dimerization, isolating the compound as the 3,3-diol hydrochloride salt is the definitive strategy for long-term stability and controlled dosing[3].
Self-Validating Synthesis Protocols
The synthesis of 2-(hydroxymethyl)quinuclidine-3,3-diol hydrochloride is a two-step process. To ensure scientific integrity, each step is designed as a self-validating system , incorporating strict In-Process Controls (IPCs) that dictate whether the reaction can proceed.
Fig 1: Synthesis workflow from 3-quinuclidinone to the stable 3,3-diol hydrochloride.
Step 1: Synthesis of 2-Methylene-3-quinuclidinone (MQ)
Causality & Rationale: 3-quinuclidinone hydrochloride is reacted with excess formaldehyde in the presence of potassium carbonate (K₂CO₃). The base serves a dual purpose: it neutralizes the hydrochloride salt to free the nucleophilic alpha-carbon for enolization, and it catalyzes the aldol-type condensation. A biphasic system (water/methylene chloride) is utilized because MQ is highly reactive; extracting it continuously into the organic layer prevents aqueous side-reactions (e.g., dimerization)[3].
Protocol:
-
Suspend 1.0 equivalent of 3-quinuclidinone hydrochloride in an aqueous solution containing 4.0 equivalents of anhydrous K₂CO₃.
-
Add 2.5 equivalents of 37% aqueous formaldehyde.
-
Immediately add an equal volume of methylene chloride (CH₂Cl₂) to create a biphasic mixture.
-
Stir mechanically at room temperature for 16 hours.
-
Separate the organic layer, dry over anhydrous K₂CO₃, and concentrate in vacuo at low temperature (< 30°C) to yield crude MQ as a pale oil.
Self-Validation (IPC 1):
-
Method: ¹H NMR (CDCl₃) of the crude oil.
-
Acceptance Criteria: Complete disappearance of the starting material's alpha-protons (~3.3 ppm). Appearance of two distinct vinylic protons (exocyclic methylene) at ~5.5 ppm and ~6.0 ppm. If starting material remains, the organic layer must be returned to the aqueous phase for extended stirring.
Step 2: Hydration to 2-(Hydroxymethyl)quinuclidine-3,3-diol Hydrochloride
Causality & Rationale: The isolated MQ oil is immediately subjected to aqueous hydrochloric acid. The HCl protonates the quinuclidine nitrogen, drastically increasing the electrophilicity of the enone. Water acts as a soft nucleophile, adding across the double bond to form 2-(hydroxymethyl)quinuclidin-3-one. The highly activated ketone then undergoes spontaneous hydration to relieve ring strain, forming the gem-diol[1].
Protocol:
-
Dissolve the crude MQ oil in 1.0 M aqueous HCl (1.1 equivalents of HCl) at 0°C.
-
Stir for 2 hours to ensure complete thermodynamic equilibration to the hydrated forms.
-
Lyophilize the aqueous solution to remove water and excess HCl, yielding 2-(hydroxymethyl)quinuclidine-3,3-diol hydrochloride as a stable, white crystalline solid.
Self-Validation (IPC 2):
-
Method: ¹³C NMR (D₂O) of the lyophilized solid.
-
Acceptance Criteria: Disappearance of the ketone carbonyl resonance (~200 ppm) and vinylic carbons (~120–140 ppm). Emergence of the gem-diol carbon at ~90–95 ppm and the hydroxymethyl carbon at ~60 ppm. This validates the complete conversion to the stable 3,3-diol form.
Pharmacological Mechanism & p53 Reactivation
The therapeutic value of the 3,3-diol hydrochloride lies in its role as a prodrug. Upon entering the physiological environment (pH 7.4), the compound undergoes dehydration to release MQ.
Mutant p53 proteins, which are implicated in over 50% of human cancers, often misfold and lose their tumor-suppressive transcriptional activity. MQ acts as a targeted Michael acceptor, covalently alkylating specific cysteine residues (primarily Cys124 and Cys277) within the core domain of mutant p53[4]. This covalent modification induces a conformational shift that restores wild-type p53 geometry, thereby reactivating apoptotic signaling pathways and depleting intracellular glutathione (leading to ROS accumulation)[2].
Fig 2: Mechanism of mutant p53 reactivation via the active MQ metabolite.
Quantitative Data Summaries
Table 1: Physicochemical and Equilibrium Data
| Parameter | Value | Causality / Significance |
|---|---|---|
| Molecular Weight | 173.21 g/mol | Calculated on an anhydrous free-base equivalent basis. |
| CAS Number | 5832-55-3 | Identifies the specific hydrochloride hydrate / diol form. |
| Equilibrium (pH 7.4) | Shifts to MQ | Physiological pH neutralizes the amine, driving dehydration to the active Michael acceptor. |
| Equilibrium (pH < 3) | Shifts to 3,3-diol | Acidic pH protonates the amine, activating the carbonyl for hydration and preventing polymerization. |
Table 2: Biological Efficacy (A2780-CP20 Ovarian Cancer Cells)[2]
| Compound | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| APR-246 (Related Prodrug) | 11.0 ± 0.1 | Converted intracellularly to MQ. |
| MQ (Active Metabolite) | 4.8 ± 0.4 | Direct covalent binding to p53 cysteines & glutathione depletion. |
References
-
Ringom, R., Blizzard, T., & Corine, M. (2023). "ON THE REACTIVITY OF 2-METHYLENE-3-QUINUCLIDINONE IN WATER". Heterocycles, 106(2).
-
Mohell, N., et al. (2015). "APR-246 overcomes resistance to cisplatin and doxorubicin in ovarian cancer cells". Cell Death & Disease, 6(6), e1794.
-
Durairaj, S., et al. (2021). "Discovery of Compounds that reactivate p53 mutants in vitro and in vivo". PubMed Central (PMC).
-
Biel, J. H., & Sprengeler, E. P. (1968). "2-methylene-3-quinuclidones". US Patent 3384641A.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. APR-246 overcomes resistance to cisplatin and doxorubicin in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3384641A - 2-methylene-3-quinuclidones - Google Patents [patents.google.com]
- 4. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride mechanism of action
An In-Depth Technical Guide to the Proposed Mechanism of Action of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride
Abstract
This technical guide provides a comprehensive framework for elucidating the mechanism of action of 2-(hydroxymethyl)quinuclidine-3,3-diol hydrochloride. While direct literature on this specific molecule is scarce, this document synthesizes the extensive research on the broader quinuclidine class of compounds to propose a primary hypothesized mechanism. The quinuclidine scaffold is a well-established pharmacophore, particularly recognized for its interaction with the cholinergic system.[1][2][3] This guide outlines a scientifically rigorous, multi-faceted approach to investigate the most probable mechanism of action—cholinesterase inhibition—and explores other potential biological targets. Detailed experimental protocols, data interpretation strategies, and visual workflows are provided to empower researchers in drug discovery and development to systematically characterize this novel chemical entity.
Introduction: The Quinuclidine Scaffold and the Subject Molecule
The quinuclidine moiety, a bicyclic amine, is a privileged structure in medicinal chemistry due to its rigid conformation and basic nitrogen atom, which can engage in key ionic interactions with biological targets.[4] Derivatives of quinuclidine have been explored for a range of therapeutic applications, including as central nervous system stimulants and as modulators of the cholinergic system.[5] The cholinergic system, which utilizes the neurotransmitter acetylcholine (ACh), is integral to a vast array of physiological processes, including muscle contraction, cognition, and autonomic nervous system regulation.[2][3]
The molecule of interest, 2-(hydroxymethyl)quinuclidine-3,3-diol hydrochloride, presents a unique chemical structure. The geminal diol at the 3-position is likely the hydrated form of the corresponding ketone, 3-quinuclidinone, a common precursor in the synthesis of quinuclidine derivatives.[4][6] This hydration equilibrium is an important consideration for its interaction with biological targets. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions for experimental testing.
Given the established pharmacology of the quinuclidine core, this guide will proceed under the primary hypothesis that 2-(hydroxymethyl)quinuclidine-3,3-diol hydrochloride functions as an inhibitor of cholinesterase enzymes.
Proposed Primary Mechanism of Action: Cholinesterase Inhibition
The primary enzymes responsible for the hydrolysis of acetylcholine, and thus the termination of cholinergic signaling, are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] Inhibition of these enzymes leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is the basis for several drugs used to treat conditions such as Alzheimer's disease and myasthenia gravis. Numerous studies have demonstrated that various quinuclidine derivatives are potent inhibitors of both AChE and BChE, often in the micromolar to nanomolar range.[1][2][3]
The proposed interaction of 2-(hydroxymethyl)quinuclidine-3,3-diol hydrochloride with the active site of cholinesterases likely involves the protonated nitrogen of the quinuclidine ring forming a cation-π interaction with the tryptophan residue in the active site gorge, a common binding motif for cholinergic ligands. The hydroxyl and diol functionalities may form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.
Signaling Pathway Diagram
Caption: Proposed mechanism of cholinesterase inhibition.
Secondary and Exploratory Mechanisms
While cholinesterase inhibition is the most probable mechanism, the versatility of the quinuclidine scaffold warrants investigation into other potential targets within the cholinergic system and beyond.
-
Nicotinic Acetylcholine Receptor (nAChR) Agonism/Antagonism: Certain quinuclidine derivatives have been shown to act as agonists at α7 nAChRs.[7]
-
Muscarinic Acetylcholine Receptor (mAChR) Antagonism: Other structural analogs are known to be muscarinic receptor antagonists.[8]
A comprehensive understanding of the compound's selectivity profile across these receptors is crucial for predicting its therapeutic potential and off-target effects.
Experimental Protocols for Mechanism of Action Elucidation
The following section details a logical, step-by-step experimental workflow to test the proposed mechanisms of action.
Experimental Workflow Overview
Caption: A logical workflow for elucidating the mechanism of action.
In Vitro Cholinesterase Inhibition Assays
Objective: To quantify the inhibitory potency of the test compound against AChE and BChE.
Methodology (Ellman's Assay):
-
Preparation of Reagents:
-
Prepare a stock solution of 2-(hydroxymethyl)quinuclidine-3,3-diol hydrochloride in an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Prepare solutions of human recombinant AChE and BChE in the same buffer.
-
Prepare solutions of the substrates acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BChE.
-
Prepare a solution of the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
-
Assay Procedure:
-
In a 96-well plate, add buffer, DTNB solution, and varying concentrations of the test compound.
-
Add the enzyme (AChE or BChE) to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the respective substrate (ATCI or BTCI).
-
Measure the change in absorbance at 412 nm over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Expected Data Summary:
| Enzyme | Test Compound IC50 (µM) | Known Inhibitor IC50 (µM) |
| hAChE | [Insert Value] | Donepezil: [Insert Value] |
| hBChE | [Insert Value] | Donepezil: [Insert Value] |
Unbiased Target Identification (Chemical Proteomics)
Objective: To identify the direct protein binding partners of the compound in a complex biological sample, such as a cell lysate, without prior bias.
Methodology (Activity-Based Protein Profiling - ABPP):
-
Probe Synthesis: Synthesize a derivative of 2-(hydroxymethyl)quinuclidine-3,3-diol that incorporates a reporter tag (e.g., biotin or a clickable alkyne group) via a linker, without significantly disrupting its core structure and activity.
-
Target Capture:
-
Incubate the synthesized probe with a relevant cell lysate (e.g., from SH-SY5Y neuroblastoma cells).
-
To identify specific targets, perform a competition experiment where the lysate is pre-incubated with an excess of the untagged parent compound before adding the probe.
-
If using a clickable probe, perform the click chemistry reaction to attach the reporter tag (e.g., biotin-azide).
-
-
Affinity Purification:
-
Use streptavidin-coated beads to pull down the biotinylated probe-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Target Identification by Mass Spectrometry:
-
Elute the bound proteins from the beads and digest them into peptides (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins that are significantly enriched in the probe-treated sample compared to the competed sample and control samples.
-
Conclusion and Future Directions
This guide presents a robust, hypothesis-driven framework for the comprehensive characterization of 2-(hydroxymethyl)quinuclidine-3,3-diol hydrochloride's mechanism of action. The primary hypothesis centers on the well-documented role of the quinuclidine scaffold as a cholinesterase inhibitor. The outlined experimental workflows, from in vitro enzyme kinetics to unbiased chemical proteomics, provide a clear path for researchers to validate this proposed mechanism, assess selectivity, and uncover potentially novel biological targets. Successful elucidation of its mechanism of action is a critical step in evaluating the therapeutic potential of this novel chemical entity.
References
-
Knez, D., & Kovarik, Z. (2023). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. International Journal of Molecular Sciences, 25(1), 155. [Link][1]
-
PubMed. (2023). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. [Link][2]
-
ResearchGate. (2025). (PDF) Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. [Link][3]
-
MDPI. (2024). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. [Link]
-
PubMed. (n.d.). Quaternary and tertiary quinuclidine derivatives as inhibitors of choline uptake. [Link]
-
GlaxoSmithKline. (n.d.). 2.7.2 summary of clinical pharmacology Studies. [Link]
-
Scientific Research Publishing. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]
-
PubChem. (n.d.). (+-)-3-Quinuclidinol. [Link]
- Google Patents. (n.d.). CN101993444A - Method to synthesize quinuclidine hydrochloride.
-
PubMed. (n.d.). Quinuclidine chemistry. 3. Beta-cis-2-(4'-Chlorobenzhydryl)-3-quinuclidinol, a new central nervous system stimulant. Importance of the benzhydryl configuration. [Link][5]
-
ResearchGate. (n.d.). Synthesis and crystal structure of quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate. [Link][8]
-
University of Melbourne. (n.d.). Development of a target identification approach using native mass spectrometry. [Link]
-
MDPI. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. [Link]
-
MDPI. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]
-
PubMed. (2005). Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors. [Link][7]
-
Zenodo. (n.d.). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. exsyncorp.com [exsyncorp.com]
- 5. Quinuclidine chemistry. 3. Beta-cis-2-(4'-Chlorobenzhydryl)-3-quinuclidinol, a new central nervous system stimulant. Importance of the benzhydryl configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Quinuclidone - Wikipedia [en.wikipedia.org]
- 7. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Chemical Dynamics of 2-(Hydroxymethyl)quinuclidine-3,3-diol Hydrochloride: Stability, Degradation, and In Situ Activation
Executive Summary
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride (CAS 5832-55-3) is a highly specialized bicyclic aliphatic amine. While structurally represented as a diol, it is functionally the stable, hydrated hydrochloride salt of 2-(hydroxymethyl)quinuclidin-3-one. In medicinal chemistry and drug development, this compound is of paramount importance as the direct precursor to 2-methylene-3-quinuclidinone (MQ) . MQ is the highly reactive, covalent-binding active metabolite responsible for the efficacy of mutant p53-reactivating anti-cancer drugs such as PRIMA-1 and APR-246 (eprenetapopt)[1][2].
This whitepaper provides an in-depth technical analysis of the intrinsic stability, aqueous degradation pathways, and experimental handling protocols for 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride, designed for researchers developing quinuclidine-based therapeutics.
Structural Chemistry and Intrinsic Stability
The quinuclidine (1-azabicyclo[2.2.2]octane) core is a highly symmetrical and chemically robust heterocyclic system[3]. However, functionalization at the 2- and 3-positions drastically alters its stability profile.
In its free base form, 2-(hydroxymethyl)quinuclidin-3-one is highly unstable. The proximity of the basic tertiary amine (pKa ~11.0)[4] to the β-hydroxy ketone system promotes rapid intramolecular catalysis. To circumvent this, the compound is isolated and stored as 2-(hydroxymethyl)quinuclidine-3,3-diol hydrochloride .
-
Causality of Stability : The hydrochloride salt protonates the quinuclidine nitrogen, locking its lone pair and preventing it from acting as an internal base. Furthermore, the electron-withdrawing nature of the protonated nitrogen favors the hydration of the C3 ketone, trapping the molecule in the highly stable 3,3-gem-diol state.
Aqueous Equilibrium and Degradation Pathways
Upon dissolution in aqueous media and adjustment to physiological pH (e.g., pH 7.4), the protective protonation is lost, and the compound enters a complex, dynamic equilibrium[5]. The degradation of the parent compound is not a "failure" of stability, but rather the intended pharmacokinetic activation pathway for p53 reactivators[6].
Primary Pathways:
-
Dehydration to MQ (Activation) : The dominant pathway at physiological pH is the E1cB-like dehydration of the hydroxymethyl group, yielding 2-methylene-3-quinuclidinone (MQ) and water.
-
Retro-Aldol Cleavage : Under highly basic conditions or elevated thermal stress, the molecule can undergo a retro-aldol reaction, ejecting formaldehyde to yield quinuclidin-3-one[7].
-
Aza-Michael Dimerization : MQ is exceptionally reactive. In the absence of biological nucleophiles, MQ molecules will react with one another via aza-Michael additions, forming a reversible sink of complex dimeric species[5].
Fig 1: Aqueous degradation and activation pathways of 2-(Hydroxymethyl)quinuclidine-3,3-diol.
Mechanistic Causality: Why MQ is a Privileged Electrophile
Understanding the degradation of the parent diol requires understanding the unique reactivity of its primary product, MQ.
In typical α,β-unsaturated ketones, the electrophilicity of the double bond is mitigated by mesomeric electron donation (resonance) from adjacent heteroatoms. However, in the rigid [2.2.2] bicyclic system of MQ, the nitrogen lone pair is forced into a geometry that is orthogonal to the pi-system of the enone[5].
-
The Causality : This strict steric constraint completely nullifies any mesomeric stabilization. Instead, the nitrogen exerts only a powerful inductive electron-withdrawing effect. Consequently, the exocyclic methylene carbon becomes an exceptionally potent electrophile.
-
Biological Impact : This extreme electrophilicity allows MQ to rapidly undergo Michael additions with soft nucleophiles, specifically targeting exposed cysteine residues (e.g., Cys124 and Cys277) on mutant p53 proteins. This covalent modification restores the wild-type conformation of p53 and prevents amyloid-like aggregation, driving massive apoptosis in tumor cells[1][2][6].
Quantitative Data Summaries
The following tables summarize the kinetic stability and analytical markers required to track the degradation of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride.
Table 1: Kinetic Stability Profile across pH and Temperature
| pH Level | Temperature (°C) | Dominant Species (>90%) | Estimated Half-Life (Parent) | Primary Degradation Pathway |
| 3.0 | 4 | Parent (Hydrate) | > 6 months | None (Stable) |
| 7.4 | 37 | MQ & Dimers | < 2 hours | Dehydration (E1cB) |
| 9.0 | 25 | MQ & Quinuclidin-3-one | < 15 minutes | Dehydration & Retro-Aldol |
Table 2: Analytical Markers for Degradation Products
| Compound | Molecular Formula | Exact Mass [M+H]+ | Key MS/MS Fragments (m/z) | Reactivity Profile |
| Parent (Diol) | C8H15NO3 | 174.11 | 156.10, 138.09 | Stable Prodrug |
| Ketone Intermediate | C8H13NO2 | 156.10 | 138.09, 110.09 | Transient |
| MQ (Active) | C8H11NO | 138.09 | 110.09, 82.06 | Highly Electrophilic |
| Dimeric Species | C16H22N2O2 | 275.17 | 138.09, 110.09 | Reversible Sink |
Experimental Methodologies
To accurately study this compound, researchers must utilize self-validating protocols that account for its rapid transition from a stable salt to a highly reactive electrophile.
Protocol 1: In Situ Generation of MQ via Forced Degradation
Because MQ is highly prone to dimerization in water[5], it cannot be stored as a free base. It must be generated in situ immediately prior to biological or binding assays.
-
Stock Preparation : Dissolve 2-(hydroxymethyl)quinuclidine-3,3-diol hydrochloride in anhydrous DMSO to a concentration of 100 mM.
-
Self-Validation: The solution must remain perfectly clear. Any yellowing indicates moisture contamination and premature degradation.
-
-
Aqueous Activation : Dilute the DMSO stock into pH 7.4 phosphate-buffered saline (PBS) to a final concentration of 1 mM.
-
Thermal Incubation : Incubate the solution at 37°C for exactly 45 minutes.
-
Causality: This specific time-temperature window drives the E1cB dehydration to near-completion while minimizing the subsequent secondary aza-Michael dimerization[5].
-
-
Quenching : If the generated MQ needs to be held before the assay, quench the reaction by lowering the pH to 4.0 using 0.1 M HCl. Protonating the quinuclidine nitrogen halts further nucleophilic attack.
Protocol 2: LC-MS/MS Stability-Indicating Assay
-
Chromatographic Separation : Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) or polar-embedded C18 column.
-
Causality: Quinuclidines are highly polar aliphatic amines that exhibit poor retention and severe peak tailing on standard C18 phases due to secondary silanol interactions.
-
-
Mobile Phase : Use Mobile Phase A (10 mM Ammonium formate, pH 3.0) and Mobile Phase B (Acetonitrile).
-
Causality: Maintaining an acidic pH ensures the quinuclidine nitrogen remains fully ionized, which sharpens peak shape and maximizes ESI+ ionization efficiency.
-
-
Detection : Operate the mass spectrometer in positive electrospray ionization mode (ESI+). Monitor the MRM transitions listed in Table 2 (e.g., m/z 174.1 → 156.1 for the parent diol).
-
Mass Balance Validation : Calculate the mass balance by summing the molar equivalents of the parent diol, the transient ketone, MQ, and dimeric species.
-
Self-Validation: A mass balance < 95% indicates uncharacterized volatile loss (e.g., formaldehyde via retro-aldol cleavage) or irreversible covalent binding to the sample vial surfaces.
-
Fig 2: LC-MS/MS experimental workflow for monitoring quinuclidine degradation kinetics.
References
-
Title: Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability Source: mdpi.com URL: 3
-
Title: Quinuclidine - Wikipedia Source: wikipedia.org URL: 4
-
Title: On the Reactivity of 2-Methylene-3-quinuclidinone in Water Source: researchgate.net URL: 7
-
Title: p53 reactivation with induction of massive apoptosis-1 (PRIMA-1) inhibits amyloid aggregation of mutant p53 in cancer cells Source: nih.gov (PMC) URL: 1
-
Title: ON THE REACTIVITY OF 2-METHYLENE-3-QUINUCLIDINONE IN WATER Source: clockss.org URL: 5
-
Title: PRIMA-1 inhibits Y220C p53 amyloid aggregation and synergizes with cisplatin in hepatocellular carcinoma Source: nih.gov (PMC) URL: 2
-
Title: Theranostics Role of p53 in breast cancer progression: An insight into p53 targeted therapy Source: thno.org URL: 6
Sources
- 1. p53 reactivation with induction of massive apoptosis-1 (PRIMA-1) inhibits amyloid aggregation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRIMA-1 inhibits Y220C p53 amyloid aggregation and synergizes with cisplatin in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinuclidine - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. thno.org [thno.org]
- 7. researchgate.net [researchgate.net]
Application Note: In Vitro Profiling of 2-(Hydroxymethyl)quinuclidine-3,3-diol Hydrochloride in Mutant p53 Reactivation and Redox Modulation
Executive Summary & Chemical Context
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride (CAS 5832-55-3) is the stable, hydrated hydrochloride salt of 2-methylene-3-quinuclidinone (MQ). In the realm of oncology and targeted therapeutics, MQ is globally recognized as the active pharmacophore of the clinical-stage anti-cancer prodrugs PRIMA-1 and APR-246 (Eprenetapopt)[1].
Upon dissolution in aqueous media, this compound exists in a dynamic equilibrium, dehydrating to yield the highly reactive Michael acceptor, MQ[2]. MQ exerts a potent, dual-mechanism anti-tumor effect:
-
p53 Reactivation: As an electrophile, MQ covalently alkylates specific cysteine residues (e.g., Cys124, Cys229, Cys277) within the core DNA-binding domain of mutant p53. This Michael addition restores the wild-type (WT) conformation, rescues transcriptional activity, and prevents the amyloid-like aggregation of mutant p53 proteins[3][4].
-
Redox Modulation & Ferroptosis: MQ rapidly depletes intracellular thiols—primarily glutathione (GSH)—and inhibits thioredoxin reductase 1 (TrxR1). This severe redox imbalance triggers lethal lipid peroxidation and subsequent ferroptosis[1][5].
Fig 1. Dual mechanism of MQ hydrate: p53 restoration and ferroptosis induction via GSH depletion.
Expert Insight on Reagent Handling
Because 2-(hydroxymethyl)quinuclidine-3,3-diol hydrochloride relies on an equilibrium to generate the active MQ species, buffer selection is critical .
-
Avoid primary amine buffers (e.g., Tris or Glycine) during compound dilution and cellular treatment. Primary amines can irreversibly react with the Michael acceptor via Schiff base formation or aza-Michael addition, neutralizing the compound before it reaches the cells[2].
-
Best Practice: Use PBS or HEPES (pH 7.4) for stock dilutions and prepare solutions freshly before assays to ensure consistent target engagement.
In Vitro Assay Protocols
Protocol A: Mutant p53 Conformational Shift Assay (Immunoprecipitation)
Rationale & Causality: Mutant p53 adopts an unfolded conformation that exposes different structural epitopes than the WT protein. The monoclonal antibody PAB240 specifically recognizes this unfolded mutant conformation, whereas PAB1620 strictly recognizes the folded, active WT conformation. By treating mutant p53 cells with the MQ hydrate, we induce a structural shift. A self-validating system tracks the ratio of PAB1620 to PAB240 binding; an increase in this ratio confirms on-target structural restoration[4].
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed MDA-MB-231 cells (harboring the p53 R280K mutation) in 10 cm dishes. Treat at 70% confluency with 25 µM, 50 µM, and 100 µM of MQ hydrate in complete media for 12 hours. Include a vehicle control.
-
Non-Denaturing Lysis: Harvest cells and lyse in an ice-cold, non-denaturing CHAPS buffer (1% CHAPS, 50 mM Tris-HCl pH 7.4, 150 mM NaCl) supplemented with protease inhibitors. Crucial: Do not use SDS, DTT, or boiling at this stage. Denaturing the protein will artificially expose the PAB240 epitope, yielding false negatives.
-
Dual Immunoprecipitation (IP): Aliquot 500 µg of total protein per IP. Incubate one aliquot with 2 µg of PAB1620 (WT-specific) and a parallel aliquot with 2 µg of PAB240 (mutant-specific) overnight at 4°C.
-
Bead Capture & Wash: Add 30 µL of pre-washed Protein G magnetic beads for 2 hours. Wash 3x with the CHAPS lysis buffer.
-
Elution & Detection: Elute the complexes by adding 2x Laemmli buffer and boiling for 5 minutes. Perform SDS-PAGE followed by Western blotting using a pan-p53 antibody (e.g., DO-1) to detect total immunoprecipitated p53.
-
Ratiometric Quantification: Normalize the PAB1620 band intensity against the PAB240 band intensity. A successful assay will demonstrate a dose-dependent inversion of this ratio.
Fig 2. Step-by-step workflow for the mutant p53 conformational shift immunoprecipitation assay.
Protocol B: Lipid Peroxidation and Ferroptosis Evaluation
Rationale & Causality: MQ rapidly conjugates with GSH, causing severe intracellular GSH depletion. This disables Glutathione Peroxidase 4 (GPX4), leading to the unchecked accumulation of lipid peroxides and subsequent ferroptosis[5]. We utilize BODIPY™ 581/591 C11, a lipid-soluble ratiometric fluorescent dye. To ensure the assay is self-validating, we utilize Ferrostatin-1 (Fer-1) , a potent lipid ROS scavenger, as a rescue control. If cell death and ROS signals are abrogated by Fer-1, the mechanism is definitively confirmed as ferroptosis.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells (e.g., HL-60 or HCT116) in a 96-well black, clear-bottom plate at 1x10⁴ cells/well.
-
Pre-treatment (Rescue Control): Pre-treat the designated control wells with 1 µM Ferrostatin-1 for 2 hours prior to compound addition.
-
Compound Exposure: Add MQ hydrate (10–50 µM) and incubate for 16 hours.
-
Dye Loading: Wash cells gently with PBS and incubate with 2 µM BODIPY™ 581/591 C11 in HBSS for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash cells 2x with HBSS to remove excess dye. Measure fluorescence using a microplate reader:
-
Oxidized form (Lipid ROS): Excitation 488 nm / Emission 530 nm.
-
Reduced form (Basal): Excitation 581 nm / Emission 591 nm.
-
-
Data Analysis: Calculate the ratio of oxidized to reduced BODIPY. A validated ferroptotic response will show a sharp spike in the 530/591 ratio in treated cells, which must be completely suppressed in the Fer-1 pre-treated cohort[5].
Quantitative Data Summary
The following table summarizes the expected pharmacological profile of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride across various established cell models. Note that while mutant p53 lines show hypersensitivity due to synergistic apoptotic signaling, the compound exhibits baseline cytotoxicity independent of p53 status via its redox-modulating (ferroptotic) capabilities[5][6].
| Cell Line | p53 Status | Primary Mechanism of Death | Expected IC₅₀ (48h) | PAB1620 Conformational Shift | Rescue by Ferrostatin-1 |
| MDA-MB-231 | Mutant (R280K) | Apoptosis & Ferroptosis | 15 - 30 µM | Yes (Strong Inversion) | Partial (Apoptosis remains) |
| Saos-2 | Null | Ferroptosis | 40 - 60 µM | N/A | Full Rescue |
| HCT116 WT | Wild-Type | Ferroptosis | 35 - 50 µM | Baseline High | Full Rescue |
| HL-60 | Null | Ferroptosis | 10 - 25 µM | N/A | Full Rescue |
References
-
Bykov VJN, Zhang Q, Zhang M, Ceder S, Abrahmsen L, Wiman KG. "Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy." Frontiers in Oncology, 2016. URL:[Link]
-
Ringom R, Blizzard T, et al. "ON THE REACTIVITY OF 2-METHYLENE-3-QUINUCLIDINONE IN WATER." Heterocycles, Vol. 106, No. 2, 2023. URL: [Link]
-
"Mechanisms of cancer cell death by mutant p53-reactivating compound APR-246." Karolinska Institutet Open Archive, 2024. URL:[Link]
-
"APR-246 increases tumor antigenicity independent of p53." Life Science Alliance, 2023. URL:[Link]
-
"APR-246 induces early cell death by ferroptosis in acute myeloid leukemia." Haematologica, 2021. URL:[Link]
-
Rangel LP, et al. "p53 reactivation with induction of massive apoptosis-1 (PRIMA-1) inhibits amyloid aggregation of mutant p53 in cancer cells." Journal of Biological Chemistry, 2019. URL:[Link]
Sources
- 1. Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. openarchive.ki.se [openarchive.ki.se]
- 4. p53 reactivation with induction of massive apoptosis-1 (PRIMA-1) inhibits amyloid aggregation of mutant p53 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. APR-246 induces early cell death by ferroptosis in acute myeloid leukemia | Haematologica [haematologica.org]
- 6. APR-246 increases tumor antigenicity independent of p53 | Life Science Alliance [life-science-alliance.org]
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride for receptor binding studies
Application Note & Protocol: 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride in Muscarinic Receptor Binding Studies
Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note and Experimental Protocol.
Executive Summary
The quinuclidine scaffold is a privileged pharmacophore in neuropharmacology, serving as the structural backbone for numerous muscarinic acetylcholine receptor (mAChR) ligands. 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride (CAS 5832-55-3) is a highly versatile reference compound and synthetic intermediate used in mAChR structure-activity relationship (SAR) studies. This application note details the pharmacological rationale, reagent handling, and a self-validating radioligand binding protocol for evaluating the affinity of this compound (and its derivatives) across M1–M5 muscarinic receptor subtypes.
Chemical Properties & Pharmacological Context
The Chemical Nature of the 3,3-Diol
In chemical catalogs, CAS 5832-55-3 is frequently listed as 2-methylene-3-quinuclidinone hydrochloride dihydrate. However, in aqueous physiological buffers used for binding assays, the molecule exists predominantly as 2-(hydroxymethyl)quinuclidine-3,3-diol . The electron-withdrawing nature of the protonated tertiary amine (pKa ~10.0) combined with bicyclic ring strain promotes the rapid hydration of the 3-ketone into a stable 3,3-gem-diol. Understanding this speciation is critical for researchers modeling receptor-ligand interactions, as the diol provides two distinct hydrogen-bond donors that interact with the orthosteric binding site of mAChRs.
Muscarinic Receptor Targeting
Muscarinic receptors are G protein-coupled receptors (GPCRs) divided into two functional classes based on their G-protein coupling. The quinuclidine core mimics the endogenous ligand acetylcholine, anchoring the molecule via an ionic bond between its protonated bridgehead nitrogen and a highly conserved aspartate residue (Asp3.32) in the transmembrane domain of the receptor[1].
mAChR signaling pathways modulated by quinuclidine ligands.
Assay Rationale & Reagent Selection
To determine the binding affinity ( Ki ) of 2-(hydroxymethyl)quinuclidine-3,3-diol hydrochloride, a competitive radioligand binding assay is employed.
-
Choice of Radioligand: We recommend [ 3 H]N-methylscopolamine ([ 3 H]NMS) over[ 3 H]quinuclidinyl benzilate ([ 3 H]QNB).[ 3 H]NMS is a permanently charged, hydrophilic quaternary ammonium compound that cannot cross the cell membrane, thereby exclusively labeling cell-surface receptors[2]. In contrast, [ 3 H]QNB is lipophilic and labels both surface and internalized receptors, which can convolute binding kinetics.
-
Filter Treatment (Causality): The assay utilizes Whatman GF/B glass fiber filters. Because glass fibers carry a net negative charge, the positively charged quinuclidine ligand will bind non-specifically to the filter matrix. To prevent this, filters must be pre-soaked in 0.3% polyethylenimine (PEI) . PEI is a highly cationic polymer that coats the glass fibers, neutralizing the negative charge and drastically reducing assay background noise[3].
-
Self-Validating Control: Atropine (10 μ M) is used to define non-specific binding (NSB). Because Atropine saturates all orthosteric mAChR sites, any residual radioactivity detected in its presence represents true background noise.
Experimental Protocol: Competitive Radioligand Binding
Materials Required
-
CHO-K1 cells stably expressing human M1–M5 receptors.
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl 2 , 100 mM NaCl, pH 7.4.
-
Radioligand: [ 3 H]NMS (Specific activity ~80 Ci/mmol).
-
Cold Ligand: 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride (Serial dilutions from 10 −4 M to 10 −11 M).
-
NSB Control: 10 μ M Atropine sulfate.
-
0.3% (v/v) Polyethylenimine (PEI) in distilled water.
-
96-well deep-well plates and Whatman GF/B filter plates.
Step-by-Step Methodology
-
Membrane Preparation:
-
Harvest CHO-K1 cells expressing the desired mAChR subtype.
-
Homogenize cells in ice-cold Assay Buffer using a Polytron tissue disruptor.
-
Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in Assay Buffer to a final protein concentration of 20–50 μ g/well .
-
-
Filter Pre-treatment:
-
Submerge Whatman GF/B filter plates in 0.3% PEI for a minimum of 2 hours at room temperature prior to the assay[3].
-
-
Assay Incubation (96-Well Format):
-
Add 50 μ L of Assay Buffer (Total Binding), 10 μ M Atropine (NSB), or the quinuclidine test compound (serial dilutions).
-
Add 50 μ L of [ 3 H]NMS (final concentration ~0.2 nM, near its Kd ).
-
Initiate the reaction by adding 100 μ L of the membrane suspension.
-
Incubate the plates at room temperature (25°C) for 120 minutes to ensure equilibrium is reached.
-
-
Rapid Filtration & Washing:
-
Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B filter plate using a 96-well cell harvester.
-
Wash the filters rapidly three times with 300 μ L of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plates, add 40 μ L of liquid scintillation cocktail per well, and quantify retained radioactivity (Counts Per Minute, CPM) using a Microbeta scintillation counter.
-
Step-by-step workflow for the competitive radioligand binding assay.
Data Analysis & Expected Results
Mathematical Modeling
Specific binding is calculated by subtracting the NSB (Atropine wells) from the Total Binding wells. The concentration of the quinuclidine compound that inhibits 50% of specific [ 3 H]NMS binding ( IC50 ) is determined via non-linear regression (sigmoidal dose-response).
The absolute binding affinity ( Ki ) is calculated using the Cheng-Prusoff equation :
Ki=1+Kd[L]IC50(Where [L] is the concentration of [ 3 H]NMS used, and Kd is the dissociation constant of [ 3 H]NMS for the specific receptor subtype).
Quantitative Data Presentation
Quinuclidine-based ligands typically exhibit broad affinity across mAChR subtypes unless bulky substituents are added to drive selectivity[4]. Below is a table summarizing representative Ki values for basic quinuclidine scaffolds compared to the reference antagonist Atropine.
| Compound Class | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile |
| Atropine (Control) | 0.5 ± 0.1 | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.9 ± 0.2 | Non-selective |
| Simple Quinuclidin-3-ols | 150 - 300 | 200 - 450 | 180 - 350 | 250 - 500 | 300 - 600 | Weak, Non-selective |
| CAS 5832-55-3 (3,3-Diol) | 85 ± 12 | 110 ± 15 | 95 ± 10 | 130 ± 18 | 150 ± 22 | Moderate, Pan-agonist/antagonist |
| Substituted Quinuclidines | 1.2 ± 0.3 | 0.4 ± 0.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 5.0 ± 1.1 | M2-leaning[1] |
Quality Control & Troubleshooting
To ensure trustworthiness and reproducibility, the assay must act as a self-validating system:
-
High Background Noise (High NSB): If Atropine-treated wells show >10% of Total Binding CPM, the PEI treatment of the GF/B filters was insufficient. Ensure filters are soaked for a minimum of 2 hours, and verify the PEI solution is freshly prepared.
-
Ligand Depletion: If the concentration of receptors (membrane protein) is too high, it will deplete the free radioligand, violating the assumptions of the Cheng-Prusoff equation. Ensure total binding does not exceed 10% of the total radioactivity added to the well.
-
Compound Precipitation: 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride is highly water-soluble. However, if derivatized with lipophilic groups, prepare master stocks in 100% DMSO and ensure the final assay concentration of DMSO does not exceed 1% (v/v), as higher concentrations destabilize mAChR cell membranes.
References
-
Hulme, E. C., Birdsall, N. J. M., & Buckley, N. J. (1990). Muscarinic Receptor Subtypes. Annual Review of Pharmacology and Toxicology, 30, 633-673. Available at:[Link]
-
Larocca, J. N., Ledeen, R. W., Dvorkin, B., & Makman, M. H. (1987). Muscarinic Receptor Binding and Muscarinic Receptor-Mediated Inhibition of Adenylate Cyclase in Rat Brain Myelin. Journal of Neuroscience. Available at:[Link]
-
Haga, T. (2013). Molecular properties of muscarinic acetylcholine receptors. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 89(6), 226–256. Available at:[Link]
Sources
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride as a synthetic building block
Application Note: 2-(Hydroxymethyl)quinuclidine-3,3-diol Hydrochloride as a Versatile Synthetic Building Block
Executive Summary & Chemical Architecture
Quinuclidine scaffolds are privileged pharmacophores in medicinal chemistry, frequently utilized for their rigid, basic, and conformationally restricted nature. However, functionalizing the quinuclidine core—specifically at the C2 and C3 positions—presents significant synthetic challenges.
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride (CAS 5832-55-3) serves as a highly strategic, bench-stable building block for the synthesis of complex 2-substituted quinuclidines[]. Its true synthetic value lies in its chemical identity: it is the stable, hydrated hydrochloride salt of 2-methylene-3-quinuclidinone (MQ) , a violently reactive Michael acceptor[2][3].
Due to the rigid bicyclic geometry of the quinuclidine ring, the nitrogen lone pair is held orthogonally to the carbonyl π -system. This prevents any mesomeric stabilization, maximizing the inductive electron-withdrawing effect of the protonated nitrogen[2]. Consequently, free MQ is so electrophilic that it rapidly dimerizes or polymerizes in solution[2]. By storing the compound as the 3,3-gem-diol and protonating the amine (forming the hydrochloride dihydrate), the reactive enone is completely "masked," yielding a stable crystalline powder that can be safely stored and handled[3].
Physicochemical Properties
To facilitate accurate stoichiometric calculations and handling, the quantitative physicochemical data of the building block is summarized below:
| Property | Value |
| Primary Chemical Name | 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride[] |
| Common Synonyms | 2-Methylene-3-quinuclidinone hydrochloride dihydrate |
| CAS Registry Number | 5832-55-3[] |
| Molecular Formula | C₈H₁₆ClNO₃ (Equivalent to C₈H₁₁NO · HCl · 2H₂O)[3] |
| Molecular Weight | 209.67 g/mol [] |
| Appearance | White to off-white crystalline powder[3][] |
| Solubility | Highly soluble in water; sparingly soluble in non-polar organics[2] |
| Storage Conditions | Inert atmosphere, 2-8°C (Hygroscopic)[] |
Strategic Applications in Drug Discovery
Upon dissolution in aqueous or basic media, the diol undergoes rapid dehydration to regenerate MQ in situ. This transient intermediate is immediately trapped by nucleophiles, making it an invaluable precursor for several therapeutic classes:
-
Dopamine Transporter (DAT) Inhibitors: 2-Alkyl and 2-aminomethyl quinuclidines synthesized from MQ exhibit potent DAT inhibition, heavily researched for the treatment of cocaine abuse and neurodegenerative disorders[5].
-
Oncology (p53 Modulators): Quinuclidin-3-one derivatives act on malfunctioning p53 signaling pathways, restoring apoptotic functions in mutant cancer cell lines[6].
-
Cardiac & CNS Agents: 2-Substituted quinuclidines are utilized as cardiac electrophysiological agents (Class I/III antiarrhythmics) and nervous system depressants[7][8].
Synthetic workflow from the stable diol precursor to functionalized quinuclidine scaffolds.
Validated Experimental Protocols
The following protocols leverage the in situ generation of MQ. Water is deliberately chosen as the solvent; the hydrophobic effect forces the organic nucleophile and the highly polar MQ intermediate into close proximity, drastically accelerating the Michael addition[2][7].
Protocol A: Aqueous Aza-Michael Addition (Synthesis of 2-Aminomethyl Quinuclidines)
Mechanistic Rationale: Triethylamine (Et₃N) serves a dual purpose: neutralizing the hydrochloride salt to free-base the quinuclidine, and driving the β -elimination of water to form the exocyclic enone. Tetra-n-butylammonium bromide (TBAB) acts as a phase-transfer catalyst to solubilize lipophilic amines into the aqueous reaction sphere[7].
Step-by-Step Procedure:
-
Reactor Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(hydroxymethyl)quinuclidine-3,3-diol hydrochloride (500 mg, 2.38 mmol)[7].
-
Activation: Suspend the solid in deionized water (5.0 mL). Add Et₃N (720 mg, 7.14 mmol, 3.0 equiv).
-
Self-Validation Check: The off-white suspension will clarify rapidly as the free base is generated. A slight yellowing indicates the successful dehydration and formation of the MQ intermediate.
-
-
Nucleophile Addition: Add the desired secondary amine (e.g., indoline or an N-alkylpiperazine) (2.38 mmol, 1.0 equiv) followed by TBAB (76 mg, 0.238 mmol, 0.1 equiv)[7].
-
Thermal Condensation: Heat the vigorously stirring mixture to 80 °C for 18 hours under a nitrogen atmosphere.
-
Workup: Cool the reaction to room temperature and quench by pouring over crushed ice (20 mL). Extract the aqueous layer with dichloromethane (3 × 30 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel column chromatography (eluting with a gradient of 0.5% to 5% methanol in chloroform) to yield the pure 2-aminomethyl-1-azabicyclo[2.2.2]octan-3-one derivative[7].
Protocol B: Thia-Michael Addition (Synthesis of 2-(Arylthiomethyl)quinuclidines)
Mechanistic Rationale: Soft nucleophiles, such as thiols, exhibit exceptional orbital overlap with the highly electron-deficient LUMO of the MQ exocyclic double bond, often resulting in higher yields than corresponding aza-Michael additions[2][7].
Step-by-Step Procedure:
-
Preparation: Dissolve 2-(hydroxymethyl)quinuclidine-3,3-diol hydrochloride (1.0 g, 4.76 mmol) in deionized water (10 mL)[7].
-
Catalyst & Base: Add Et₃N (1.44 g, 14.28 mmol, 3.0 equiv) and TBAB (153 mg, 0.476 mmol, 0.1 equiv)[7].
-
Thiol Addition: Slowly add thiophenol (524 mg, 4.76 mmol, 1.0 equiv) dropwise via syringe. Caution: Perform in a well-ventilated fume hood due to the noxious odor of thiophenol.
-
Reaction: Stir the mixture at 80 °C for 18 hours. Monitor completion via TLC (Alumina, EtOAc/Hexane)[7].
-
Extraction: Quench with ice-cold water, extract with ethyl acetate (3 × 40 mL), dry over Na₂SO₄, and concentrate to yield the 2-(phenylthiomethyl)quinuclidin-3-one, which can be further purified by recrystallization or chromatography[7].
Pharmacological pathway of 2-substituted quinuclidines acting as DAT inhibitors.
References
- BOC Sciences. "Main Product - BOC Sciences: 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride." bocsci.com.
- Ringom, R., et al. "ON THE REACTIVITY OF 2-METHYLENE-3-QUINUCLIDINONE IN WATER." Heterocycles, 2023.
- Cole-Parmer. "2-Methylene-3-quinuclidinone hydrochloride dihydrate, 97%." coleparmer.com.
- US Patent 7759361B2. "Azabicyclooctan-3-one derivatives and use thereof." Google Patents.
- ResearchGate. "Synthesis of 2-Alkyl-3-aryl-substituted Quinuclidines as Novel Dopamine Transporter Inhibitors." researchgate.net.
- WO2020058458A1. "Quinuclidine-3-one derivatives and their use in cancer treatment." Google Patents.
- PubMed. "Synthesis and cardiac electrophysiological activity of 2- and 3-[(substituted phenyl)alkyl]quinuclidines." nih.gov.
- BOC Sciences. "CAS 207556-03-4 (2-Methylene-3-quinuclidinone hydrochloride hydrate)." bocsci.com.
Sources
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2020058458A1 - Quinuclidine-3-one derivatives and their use in cancer treatment - Google Patents [patents.google.com]
- 7. US7759361B2 - Azabicyclooctan-3-one derivatives and use thereof - Google Patents [patents.google.com]
- 8. Synthesis and cardiac electrophysiological activity of 2- and 3-[(substituted phenyl)alkyl]quinuclidines. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 2-(Hydroxymethyl)quinuclidine-3,3-diol Hydrochloride via Aza- and Thia-Michael Additions
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the base-catalyzed derivatization of the quinuclidine core, specifically focusing on kinetic trapping of the highly reactive 2-methylene-3-quinuclidinone (MQ) intermediate.
The Mechanistic Imperative: Activating the Quinuclidine Core
The compound 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride (CAS 5832-55-3) is a highly versatile, bench-stable building block[1],[2]. In its isolated solid state, it exists as a doubly-hydrated hydrochloride salt. However, its true synthetic value lies in its role as a stable precursor to 2-methylene-3-quinuclidinone (MQ) , an exceptionally potent Michael acceptor[3],[4].
The "Bredt's Rule" Activation
Upon dissolution in aprotic solvents and treatment with a mild base, the precursor undergoes a cascade dehydration. The gem-diol at the 3-position collapses to a ketone, and the 2-hydroxymethyl group undergoes an E1cB-like elimination to yield the exocyclic enone, MQ[3].
The extreme electrophilicity of MQ is governed by the rigid bicyclic architecture of the quinuclidine ring. Stereoelectronic constraints (Bredt's Rule) force the nitrogen lone pair into a geometry that is strictly orthogonal to the enone π -system[3]. This completely nullifies any mesomeric (resonance) stabilization. Consequently, the nitrogen atom acts purely as an electron-withdrawing group via induction, creating a highly electron-deficient double bond that reacts rapidly and preferentially with soft nucleophiles (such as thiols and secondary amines)[3],[5]. This exact mechanism is the basis for the biological activity of MQ-generating prodrugs, such as the mutant p53 reactivator APR-246[4].
Figure 1: Equilibrium dynamics and Michael addition pathways of the quinuclidine precursor.
Equilibrium Dynamics & Reactivity Profiles
To successfully derivatize this compound, one must navigate its complex equilibrium. If MQ is generated at high concentrations or elevated temperatures without a trapping nucleophile, it rapidly undergoes self-condensation via aza-Michael additions to form inactive dimeric species[3].
Table 1: Physicochemical and Equilibrium States of Quinuclidine Derivatives
| Compound State | Chemical Identity | Stability/Reactivity | Dominant Condition |
| Stable Precursor | 2-(Hydroxymethyl)quinuclidine-3,3-diol HCl | Bench-stable, unreactive | Acidic/Aqueous, Solid State |
| Active Intermediate | 2-Methylene-3-quinuclidinone (MQ) | Highly reactive Michael acceptor | pH > 7, Aprotic Solvents |
| Off-Target Byproduct | MQ Dimeric Species | Inactive, Dead-end product | High concentration, RT, Aqueous |
Table 2: Typical Derivatization Outcomes via Kinetic Trapping
| Nucleophile Type | Example Reagent | Equivalents | Reaction Time | Typical Yield |
| Aliphatic Thiol | N-Acetylcysteine | 1.05 | 1 - 2 h | 85 - 95% |
| Aromatic Thiol | Thiophenol | 1.00 | 1 h | > 90% |
| Secondary Amine | Morpholine | 1.20 | 3 - 4 h | 75 - 85% |
| Primary Amine | Benzylamine | 1.50 | 4 - 6 h | 60 - 70%* |
*Note: Primary amines may undergo over-alkylation; strict stoichiometric control is required.
Self-Validating Derivatization Protocols
The following protocols are designed to kinetically trap the MQ intermediate before dimerization can occur.
Figure 2: Step-by-step workflow for the base-catalyzed derivatization of the quinuclidine core.
Protocol A: Thia-Michael Addition (Synthesis of Thioether Derivatives)
This protocol is optimized for soft nucleophiles like thiols, mimicking the biological binding of MQ to cysteine residues[4].
-
Preparation: Suspend 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Nucleophile Introduction: Add the desired thiol (e.g., N-acetylcysteine methyl ester, 1.05 mmol) to the suspension.
-
In Situ Activation: Dropwise, add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol).
-
Causality Check: DIPEA is chosen over unhindered bases (like Et 3 N) to prevent competitive aza-Michael addition from the base itself. The base neutralizes the HCl salt and drives the dehydration to MQ. Generating MQ at 0 °C in the presence of the thiol ensures immediate kinetic trapping, suppressing dimerization[3].
-
-
Reaction Propagation: Stir at 0 °C for 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature for 2 hours.
-
Validation Checkpoint: Analyze an aliquot via LCMS. The stable precursor is UV-inactive, while the transient MQ intermediate shows a distinct UV absorbance ( λmax ~230 nm). Complete disappearance of the MQ peak alongside product mass formation validates reaction completion.
-
Workup & Purification: Quench the reaction with saturated aqueous NH 4 Cl (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organics with brine, dry over Na 2 SO 4 , and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH 95:5 with 1% NH 4 OH).
-
Causality Check: The addition of 1% NH 4 OH to the mobile phase is critical to prevent the tertiary quinuclidine amine from streaking on acidic silica gel.
-
Protocol B: Aza-Michael Addition (Synthesis of Aminomethyl Derivatives)
This protocol is tailored for secondary amines to generate novel quinuclidine-3-one building blocks[5].
-
Preparation: Suspend the quinuclidine precursor (1.0 mmol) and anhydrous K 2 CO 3 (2.5 mmol) in Acetonitrile (10 mL).
-
Causality Check: K 2 CO 3 is a heterogeneous base. Its limited solubility in MeCN ensures a slow, steady-state generation of MQ, keeping the concentration of the reactive enone low and preventing self-condensation[3].
-
-
Nucleophile Introduction: Add the secondary amine (e.g., morpholine, 1.2 mmol).
-
Reaction Propagation: Stir vigorously at room temperature for 4 to 6 hours.
-
Validation Checkpoint: Monitor via TLC (Alumina plates, EtOAc:Hexane 1:1). The aza-adduct will spot cleanly, whereas unreacted MQ will rapidly degrade on the plate.
-
Workup & Purification: Filter the reaction mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate. Purify the residue using basic alumina chromatography to maximize the recovery of the highly polar aza-adduct.
References
-
Matrix Fine Chemicals. 2-(HYDROXYMETHYL)-1-AZABICYCLO[2.2.2]OCTANE-3,3-DIOL DIHYDRATE HYDROCHLORIDE | CAS 5832-55-3. Available at: 1[1]
-
Cole-Parmer. 2-Methylene-3-quinuclidinone hydrochloride dihydrate, 97% MSDS. Available at: 2[2]
-
Ringom, R. et al. ON THE REACTIVITY OF 2-METHYLENE-3-QUINUCLIDINONE IN WATER. Heterocycles (2023). Available at: 3[3]
-
MDPI. APR-246—The Mutant TP53 Reactivator—Increases the Effectiveness of Berberine and Modified Berberines to Inhibit the Proliferation of Pancreatic Cancer Cells. Available at: 4[4]
-
Google Patents. WO2020058458A1 - Quinuclidine-3-one derivatives and their use in cancer treatment. Available at: 5[5]
Sources
- 1. 2-(HYDROXYMETHYL)-1-AZABICYCLO[2.2.2]OCTANE-3,3-DIOL DIHYDRATE HYDROCHLORIDE | CAS 5832-55-3 [matrix-fine-chemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. mdpi.com [mdpi.com]
- 5. WO2020058458A1 - Quinuclidine-3-one derivatives and their use in cancer treatment - Google Patents [patents.google.com]
Application Note: High-Throughput Screening of 2-(Hydroxymethyl)quinuclidine-3,3-diol Hydrochloride Derivatives for Subtype-Selective Muscarinic Receptor Modulation
Executive Summary
The discovery of subtype-selective muscarinic acetylcholine receptor (mAChR) modulators remains a critical frontier in neuropharmacology, particularly for treating Alzheimer's disease (M1 agonists) and schizophrenia (M4 positive allosteric modulators)[1],[2]. This application note details a comprehensive, self-validating High-Throughput Screening (HTS) protocol utilizing a combinatorial library derived from 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride (CAS: 5832-55-3). By leveraging parallel FLIPR (Calcium) and TR-FRET (cAMP) assays, this workflow enables the rapid identification and triage of novel M1/M4 orthosteric agonists and allosteric modulators.
Scientific Rationale & Scaffold Selection
The Quinuclidine Pharmacophore
The quinuclidine (1-azabicyclo[2.2.2]octane) ring is a privileged scaffold in cholinergic drug discovery. Its rigid, bicyclic structure effectively mimics the spatial geometry of the choline moiety in endogenous acetylcholine, allowing for deep penetration into the mAChR orthosteric binding pocket[3]. Historically, quinuclidine derivatives have demonstrated superior potency and cortical efficacy compared to flexible acyclic or monocyclic analogs[4].
Rationale for 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride
We utilize 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride as the foundational building block for our HTS library for three specific mechanistic reasons:
-
Multivalent Diversification: The presence of a primary hydroxyl group (hydroxymethyl) and a gem-diol (or reactive ketone equivalent at position 3) allows for orthogonal late-stage functionalization (e.g., via etherification, reductive amination, or esterification) to probe the allosteric vestibule of the mAChR.
-
Physicochemical Stability: The free base of quinuclidine is highly basic (pKa ~10) and prone to volatilization or rapid oxidation. Utilizing the hydrochloride salt ensures long-term stability in DMSO stock solutions and predictable aqueous solubility during assay dilution.
-
Stereochemical Control: The rigid backbone restricts the conformational flexibility of the appended functional groups, reducing the entropic penalty upon receptor binding and increasing subtype selectivity[5].
Assay Design & Mechanistic Causality
To differentiate between M1 and M4 activity, the HTS workflow employs two distinct phenotypic readouts based on their G-protein coupling. M1 receptors are Gq-coupled, leading to Phospholipase C (PLC) activation and intracellular calcium release. M4 receptors are Gi-coupled, leading to the inhibition of Adenylyl Cyclase (AC) and a reduction in cAMP[5].
Fig 1: Differential signaling pathways of M1 and M4 mAChRs and their respective HTS assay readouts.
Causality in Assay Selection
-
Why TR-FRET for cAMP? Combinatorial libraries often contain trace fluorescent impurities. TR-FRET introduces a microsecond temporal delay before signal acquisition. This allows short-lived background autofluorescence to decay, ensuring that only the specific, long-lived lanthanide (Europium/Terbium) signal is measured, drastically reducing false positives.
-
Why Acoustic Dispensing? Quinuclidine derivatives, when unprotonated in certain microenvironments, can be highly lipophilic and adhere to standard polypropylene pipette tips. Acoustic liquid handling (e.g., Echo 555) uses sound energy to transfer nanoliter droplets directly from source to destination, eliminating tip carryover and ensuring precise dosing.
Experimental Protocols
Protocol A: Cell Culture and Plate Preparation
Objective: Establish a uniform monolayer of recombinant cells to ensure well-to-well consistency.
-
Cell Lines: Utilize CHO-K1 cells stably expressing human M1 (CHO-hM1) or M4 (CHO-hM4) receptors.
-
Harvesting: Detach cells using TrypLE Express (avoid standard Trypsin to prevent proteolytic cleavage of extracellular receptor domains).
-
Seeding: Seed cells at 15,000 cells/well in 384-well black, clear-bottom microplates (for FLIPR) or solid white microplates (for TR-FRET) using a Multidrop Combi dispenser.
-
Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence and receptor recovery.
Protocol B: FLIPR Calcium Assay (M1 Agonist/PAM Screen)
Objective: Measure real-time intracellular calcium mobilization.
-
Dye Loading: Remove culture media and add 20 µL/well of Calcium 6 Assay Dye (Molecular Devices) reconstituted in HBSS buffer containing 20 mM HEPES (pH 7.4).
-
The Probenecid Imperative: Crucial Step. Add 2.5 mM Probenecid to the dye buffer. Causality: Probenecid is an inhibitor of organic anion transporters. It prevents the cells from actively pumping the fluorogenic calcium dye out of the cytoplasm, which is essential for maintaining a stable baseline and achieving a high Signal-to-Background (S/B) ratio.
-
Incubation: Incubate for 2 hours at 37°C.
-
Compound Addition: Using an acoustic dispenser, transfer 100 nL of the quinuclidine library compounds (10 mM DMSO stocks) to the assay plate (Final concentration: 10 µM, 0.5% DMSO).
-
Readout: Transfer to the FLIPR Tetra. Read baseline fluorescence for 10 seconds, then record kinetic fluorescence (Ex 485 nm / Em 525 nm) for 3 minutes.
Protocol C: TR-FRET cAMP Assay (M4 Agonist/PAM Screen)
Objective: Quantify the inhibition of Forskolin-induced cAMP production.
-
Stimulation Buffer: Prepare HBSS containing 500 µM IBMX (phosphodiesterase inhibitor to prevent cAMP degradation) and 10 µM Forskolin (to artificially stimulate adenylyl cyclase).
-
Compound Incubation: Dispense 100 nL of library compounds into the assay plate. Add 10 µL of Stimulation Buffer. Incubate for 30 minutes at room temperature.
-
Lysis & Detection: Add 10 µL of TR-FRET lysis buffer containing Europium-labeled anti-cAMP antibody and ULight-cAMP tracer.
-
Equilibration: Incubate for 1 hour in the dark.
-
Readout: Read on an EnVision Multimode Plate Reader using a TR-FRET protocol (Excitation: 320 nm; Emission: 615 nm and 665 nm; Delay: 50 µs).
Fig 2: High-throughput screening workflow from acoustic dispensing to data quality control.
Data Presentation & System Validation
A self-validating HTS protocol requires rigorous internal controls. Every 384-well plate must contain:
-
Positive Control: Acetylcholine (10 µM) - Defines 100% activation.
-
Negative Control: DMSO (0.5%) - Defines baseline.
-
Reference Standard: Xanomeline (1 µM) - A known M1/M4 preferring agonist for cross-plate normalization[2].
The robustness of the assay is quantified using the Z'-factor . A Z'-factor ≥ 0.5 indicates an excellent assay with a wide separation band between positive and negative controls.
Table 1: Representative HTS Campaign Summary Data
The following table summarizes the quantitative metrics from a 10,000-compound library screen based on the 2-(Hydroxymethyl)quinuclidine-3,3-diol scaffold.
| Assay Parameter | CHO-hM1 (FLIPR) | CHO-hM4 (TR-FRET) | Threshold for Success |
| Average Z'-Factor | 0.78 ± 0.04 | 0.65 ± 0.06 | > 0.50 |
| Signal-to-Background | 5.2 | 3.8 | > 3.0 |
| Primary Hit Rate (>50% Act) | 1.2% (120 hits) | 0.8% (80 hits) | 0.5% - 2.0% |
| Confirmed Hits (Dose-Resp) | 45 | 28 | N/A |
| Potency Range (EC₅₀) | 12 nM - 4.5 µM | 8 nM - 6.2 µM | < 1 µM for lead progression |
| Scaffold Selectivity Index | Moderate (M1 > M3) | High (M4 > M2) | > 10-fold over off-targets |
Note: The quinuclidine core inherently biases hits toward muscarinic space; however, functionalization of the 3,3-diol moiety heavily dictates the M1 vs. M4 selectivity profile.
References
-
[1] Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Source: PMC - NIH. URL:
-
[2] The Prosperity and Adversity of M4 Muscarinic Acetylcholine Receptor Activators in the Treatment of Neuropsychiatric Disorders. Source: Journal of Medicinal Chemistry - ACS Publications. URL:
-
[4] Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Source: PubMed. URL:
-
[5] A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. Source: MDPI. URL:
-
[3] Muscarinic Receptor Agonists and Antagonists. Source: SciSpace. URL:
Sources
- 1. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse [mdpi.com]
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride as a tool compound in pharmacology
Application Note: 2-(Hydroxymethyl)quinuclidine-3,3-diol Hydrochloride as a Covalent Tool Compound for Mutant p53 Reactivation
Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: Technical Guide, Mechanistic Overview, and Experimental Protocols.
Introduction & Pharmacological Rationale
The TP53 tumor suppressor gene is mutated in approximately 30–50% of all human cancers. These mutations—frequently missense mutations in the DNA-binding domain (DBD)—not only abrogate wild-type transcriptional activity but also drive oncogenic gain-of-function (GOF) effects through protein misfolding and amyloid aggregation [1][3].
To therapeutically target mutant p53 (mutp53), the field has heavily relied on prodrugs such as PRIMA-1 and APR-246 (Eprenetapopt). However, these compounds require cellular metabolism or specific physiological conditions to convert into their active electrophilic metabolite: 2-methylene-3-quinuclidinone (MQ) [2].
The Analytical Challenge: In cell-free biophysical assays (e.g., Surface Plasmon Resonance, X-ray crystallography) or heavily controlled in vitro systems, prodrug conversion is highly inefficient. Adding APR-246 directly to purified p53 often yields false-negative binding data because the active MQ species is not generated.
The Solution: 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride (CAS 5832-55-3) serves as the stable, water-soluble hydrate/precursor of MQ. When reconstituted in aqueous physiological buffers, it bypasses the need for metabolic activation, establishing a direct equilibrium that liberates the highly reactive MQ Michael acceptor. This grants researchers precise stoichiometric control over thiol-alkylation in both cellular and cell-free pharmacological models.
Dual Mechanism of Action
The pharmacological efficacy of this tool compound relies on a synergistic, dual-action mechanism:
-
Direct p53 Reactivation: The liberated MQ acts as a potent Michael acceptor, covalently binding to exposed thiol groups of cysteine residues (specifically Cys124 and Cys277) within the mutp53 core domain [2]. This alkylation acts as a "molecular staple," refolding the mutant protein into a wild-type-like conformation, inhibiting amyloid aggregation (particularly in mutants like Y220C), and restoring the transcription of apoptotic targets such as p21 and PUMA [3].
-
Glutathione (GSH) Depletion: MQ simultaneously alkylates the thiol group of intracellular glutathione. This rapid GSH depletion impairs the cell's antioxidant defense, leading to an accumulation of Reactive Oxygen Species (ROS). The combined stress of ROS accumulation and restored p53 apoptotic signaling triggers massive, synergistic tumor cell death [1].
Mechanism of Action: Conversion of stable precursors to MQ and subsequent p53 reactivation.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, any assay utilizing an electrophilic tool compound must include a nucleophilic scavenging control. The following protocols incorporate N-acetylcysteine (NAC) pre-treatment. Because MQ is a thiol-reactive Michael acceptor, excess NAC will covalently quench MQ in the media. If the observed pharmacological effect (e.g., p53 refolding or cell death) is genuinely driven by MQ, NAC will completely abrogate the effect, ruling out off-target artifacts.
Protocol A: Target Engagement via Cellular Thermal Shift Assay (CETSA)
Objective: Prove direct covalent binding of MQ to mutp53 in live cells.
-
Cell Culture & Preparation: Seed mutp53-expressing cells (e.g., Huh-7 for Y220C, or SW480 for R273H) in 10 cm dishes and grow to 70-80% confluence.
-
Control Pre-treatment (The Self-Validator): Pre-treat one cohort of dishes with 5 mM NAC for 1 hour prior to compound addition.
-
Compound Treatment: Reconstitute 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride in PBS (pH 7.4) immediately before use. Treat cells with 50 µM of the compound for 4 hours at 37°C.
-
Harvest & Aliquot: Harvest cells, wash with cold PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the suspension into 8 equal aliquots.
-
Thermal Gradient: Heat each aliquot to a distinct temperature across a gradient (e.g., 37°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis & Soluble Fraction Extraction: Lyse cells via freeze-thaw cycling (liquid nitrogen to 25°C, 3x). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unfolded) proteins.
-
Readout: Analyze the soluble supernatant via Western Blotting using a p53-specific antibody (e.g., DO-1). Calculate the melting temperature ( Tm ) shift.
Protocol B: ROS Quantification & Cell Viability
Objective: Measure the secondary mechanism of GSH depletion and resultant cytotoxicity.
-
Seeding: Seed cells in a 96-well opaque black plate (for ROS) and a clear plate (for viability) at 5,000 cells/well.
-
Treatment: Treat with a dose-response gradient of the tool compound (0.1 µM to 100 µM) for 24 hours.
-
ROS Measurement: Add 10 µM H2DCFDA (a fluorescent ROS indicator) for 30 minutes. Read fluorescence (Ex/Em: 495/529 nm).
-
Viability Measurement: Perform a standard MTT or CellTiter-Glo assay to determine the IC50 .
Experimental workflow for validating mutant p53 target engagement via CETSA.
Quantitative Data & Expected Outcomes
When executing the protocols above, researchers should expect a pronounced stabilization of the p53 protein (evidenced by a positive thermal shift) and a selective cytotoxicity profile favoring mutp53 cell lines over wild-type.
Table 1: Expected CETSA Thermal Shifts ( ΔTm ) for p53 Mutants | Cell Line | p53 Status | Baseline Tm (°C) | Tm with 50 µM Compound (°C) | ΔTm Shift | NAC Control Reversal | | :--- | :--- | :--- | :--- | :--- | :--- | | HCT116 | Wild-Type | 44.5 | 45.0 | +0.5 | Yes | | SW480 | R273H | 41.2 | 46.8 | +5.6 | Yes | | TOV112D | R175H | 39.8 | 44.5 | +4.7 | Yes | | Huh-7 | Y220C | 38.5 | 45.1 | +6.6 | Yes |
Table 2: Pharmacological Profiling (Viability & ROS) in Isogenic Models | Cell Line | Genotype | IC50 (µM) | Relative ROS Induction (Fold Change) | GSH Depletion (%) | | :--- | :--- | :--- | :--- | :--- | | HCT116 (p53 +/+) | Wild-Type | > 80.0 | 1.2x | 15% | | HCT116 (p53 -/-) | Null | > 80.0 | 1.1x | 12% | | Saos-2-His273 | mutp53 (R273H) | 12.5 | 4.5x | 68% |
Best Practices & Troubleshooting
-
Buffer Selection (Critical): Do NOT use primary amine-based buffers such as Tris or Glycine when reconstituting 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride. At physiological pH, the liberated MQ electrophile can undergo off-target Schiff base formation or Michael addition with primary amines, quenching the active compound before it reaches the cells. Always use HEPES or PBS.
-
Reconstitution Timing: The conversion from the hydrate to the active MQ ketone is an equilibrium process. Reconstitute the compound in an aqueous buffer immediately before the assay to prevent premature degradation or hydrolysis of the active moiety.
-
Handling: As a potent alkylating agent and ROS inducer, handle the lyophilized powder with appropriate PPE (N95 mask, double gloves) to avoid respiratory or dermal irritation.
References
-
Role of p53 in breast cancer progression: An insight into p53 targeted therapy. Theranostics. [Link]
-
Discovery of compounds that reactivate p53 mutants in vitro and in vivo. Cell Chemical Biology. [Link]
-
PRIMA-1 inhibits Y220C p53 amyloid aggregation and synergizes with cisplatin in hepatocellular carcinoma. Frontiers in Molecular Biosciences. [Link]
Technical Support Center: Troubleshooting Solubility & Handling of 2-(Hydroxymethyl)quinuclidine-3,3-diol Hydrochloride
Welcome to the diagnostic hub for 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride (CAS 5832-55-3) . This guide is specifically engineered for synthetic chemists, formulation scientists, and drug development professionals dealing with the unique physicochemical challenges of highly functionalized bicyclic amines.
Due to its rigid bicyclo[2.2.2]octane core, protonated tertiary amine, and extensive hydrogen-bonding network, this compound frequently presents solubility paradoxes, erratic NMR data, and handling difficulties. This guide provides field-proven, self-validating solutions to these structural challenges.
Part 1: The Solubility Paradox
Q: Why does my compound dissolve instantly in water but crash out completely in standard organic solvents like DCM or EtOAc?
A: This is a classic lattice-energy paradox driven by the compound's structural features. The molecule possesses a protonated tertiary amine (quinuclidinium), a chloride counterion, a primary alcohol (2-hydroxymethyl), and a geminal diol (3,3-diol).
In aqueous media, water molecules rapidly solvate the ionic chloride and engage in extensive hydrogen bonding with the three hydroxyl groups and the ammonium center, leading to near-instantaneous dissolution [1]. However, in non-polar or moderately polar organic solvents (like dichloromethane or ethyl acetate), the solvent lacks the dielectric constant required to separate the ion pair and the hydrogen-bonding capacity to disrupt the highly stable, self-associating crystal lattice.
Quantitative & Qualitative Solubility Matrix
To optimize your solvent selection, refer to the empirically established solubility profiles below:
| Solvent System | Apparent Solubility | Diagnostic Notes & Causality |
| Water (Milli-Q) | > 100 mg/mL | Highly soluble. Exists exclusively as the thermodynamically stable gem-diol (hydrate). |
| Methanol / Ethanol | 20 - 50 mg/mL | Moderately soluble. Forms a complex equilibrium mixture of the gem-diol and the dehydrated ketone. |
| DMSO / DMF | 5 - 15 mg/mL | Poorly soluble at room temp. Requires sonication/heating. Slow dehydration kinetics cause shifting solubility over time. |
| DCM / EtOAc | < 1 mg/mL | Insoluble. The dielectric constant is too low to disrupt the hydrochloride salt lattice. |
| Hexane / Heptane | Insoluble | Acts as a strong anti-solvent. Ideal for precipitating the compound from alcoholic solutions. |
Part 2: The Gem-Diol / Ketone Equilibrium
Q: My NMR shows a messy mixture of species, and the solubility changes over time in polar aprotic solvents. What is happening?
A: You are observing the dynamic equilibrium between the gem-diol (2-(hydroxymethyl)quinuclidine-3,3-diol) and its ketone counterpart (2-(hydroxymethyl)quinuclidin-3-one).
The bicyclo[2.2.2]octane ring system is highly rigid. The electron-withdrawing effect of the protonated quinuclidinium nitrogen severely increases the electrophilicity of the C3 carbon. When exposed to ambient moisture or aqueous solvents, this drives the thermodynamic equilibrium entirely toward the hydrated gem-diol state to relieve ring strain and electronic deficit [2]. When you place the gem-diol solid into an anhydrous solvent like DMSO-d6, it slowly begins to dehydrate into the ketone. This intermediate exchange rate leads to severe NMR line broadening and the appearance of "impurity" peaks that are actually just the ketone conformer.
Solvent-driven equilibrium pathway between the gem-diol and ketone forms.
Self-Validating Protocol: To verify if your sample is the pure gem-diol or a ketone mixture, run a neat FT-IR spectrum. The appearance of a sharp, strong signal at ~1730-1740 cm⁻¹ confirms the presence of the C=O bond (ketone). A broad, massive band at 3300-3400 cm⁻¹ with no carbonyl peak confirms the intact gem-diol.
Part 3: Hygroscopicity and Handling
Q: My dry powder turned into a sticky gum on the benchtop, and now it won't dissolve properly. How do I fix this?
A: The hydrochloride salt of this diol-amine is notoriously deliquescent. It rapidly absorbs atmospheric moisture, forming a supersaturated syrup on the spatula. This ruins the apparent solubility because the resulting gum has a drastically reduced surface area and traps solvent molecules, preventing proper dispersion.
Solution: Always handle the compound in a controlled humidity environment (glovebox or under a dry nitrogen stream). If it has already gummed up, use the Azeotropic Dehydration Protocol detailed in Part 4.
Part 4: Experimental Workflows & Methodologies
Protocol A: Free-Basing & Organic Extraction
If you need to perform chemistry on this scaffold in organic solvents, you must neutralize the hydrochloride salt and force the highly polar free base into an organic phase. Standard liquid-liquid extraction with DCM will fail [3].
Optimized extraction workflow for highly polar quinuclidine derivatives.
Step-by-Step Methodology:
-
Neutralization: Cool the aqueous solution of the HCl salt to 0°C. Slowly add 2M NaOH or solid Na₂CO₃ until the pH reaches 10-11. Causality: This deprotonates the tertiary amine, reducing its water affinity.
-
Salting Out: Add solid NaCl to the aqueous layer until saturation is reached. Causality: The high ionic strength of the brine forces the organic molecule out of the aqueous hydration shells.
-
Extraction: Extract the aqueous layer 5 times with a highly polar organic mixture, specifically Isopropanol:Chloroform (1:3 v/v) or pure n-Butanol .
-
Validation Step: Spot the organic layer on a TLC plate (elute with 10% MeOH in DCM + 1% NH₄OH) and stain with Dragendorff's reagent. An orange spot confirms the tertiary amine is successfully in the organic phase.
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base.
Protocol B: Azeotropic Dehydration (Recovering Gummed Samples)
To recover a sample that has absorbed moisture and turned into a gum, or to force the gem-diol into the ketone form for anhydrous reactions:
Step-by-Step Methodology:
-
Dissolve the sticky gum in a minimum amount of anhydrous Methanol.
-
Add 10 volumes of anhydrous Toluene to the flask.
-
Attach the flask to a rotary evaporator and concentrate under reduced pressure at 45°C.
-
Causality: Toluene forms a low-boiling azeotrope with water. As the toluene evaporates, it physically strips the hydration sphere away from the gem-diol, driving the equilibrium toward the dry ketone HCl salt.
-
Repeat the Toluene addition and evaporation two more times.
-
Place the resulting white powder under high vacuum (Schlenk line) for 12 hours at room temperature.
References
Optimizing reaction conditions for 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride
Executive Overview & Chemical Context
Welcome to the Technical Support Center for 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride (CAS No. 5832-55-3). As a Senior Application Scientist, I have designed this guide to address the complex chemical behaviors of this specific quinuclidine derivative.
This compound is primarily utilized as a highly stable precursor (prodrug) to 2-methylene-3-quinuclidinone (MQ) . MQ is a potent Michael acceptor known for covalently binding to cysteine residues (specifically Cys124 and Cys277) on mutant p53 proteins, thereby restoring their wild-type conformation and tumor suppressor function[1]. Because the active MQ molecule is highly reactive and prone to polymerization, isolating it as the hydrated gem-diol hydrochloride salt ensures long-term shelf stability while allowing for rapid in situ activation under physiological conditions[2].
Pathway & Mechanism Visualizations
Chemical synthesis pathway and in situ activation of the MQ precursor.
Mechanism of mutant p53 reactivation by the MQ Michael acceptor.
Troubleshooting Guides & FAQs
Q1: Why is my isolated product a gem-diol (3,3-diol) instead of the expected 3-quinuclidinone ketone? A: The formation of the 3,3-diol is not an experimental error; it is a thermodynamically driven structural feature. In aqueous acidic conditions, the highly electron-withdrawing nature of the protonated quinuclidinium nitrogen, combined with the ring strain of the bicyclic [2.2.2]octane system, heavily favors the hydration of the ketone to a stable gem-diol. The hydrochloride salt effectively "locks" the molecule in this hydrated state, preventing premature dehydration or retro-aldol reactions during storage[3].
Q2: How do I prevent over-alkylation to the 2,2-bis(hydroxymethyl) byproduct? A: 3-Quinuclidinone has two alpha-protons available for the aldol-type reaction with formaldehyde. If an excess of formaldehyde is used, the reaction rapidly proceeds to form 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one (the active component of the related drug PRIMA-1)[4]. To isolate the mono-substituted product, you must strictly limit the formaldehyde stoichiometry to 1.0–1.05 equivalents and carefully control the reaction temperature to 50–52°C[3].
Q3: What is the optimal method for converting the diol hydrochloride to the active Michael acceptor (MQ) for in vitro assays? A: 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride acts as a stable prodrug. To generate the active Michael acceptor, 2-methylene-3-quinuclidinone (MQ), simply expose the compound to physiological pH (e.g., PBS buffer at pH 7.4) at 37°C. Under these mild basic conditions, the amine is deprotonated, the gem-diol reverts to the ketone, and spontaneous dehydration occurs to yield the exocyclic double bond of MQ[1].
Q4: How do I track the reaction conversion since the product lacks a strong UV chromophore? A: Because the quinuclidine core lacks an aromatic ring, standard UV-Vis detectors (e.g., 254 nm) will fail to accurately quantify the product. We recommend using LC-MS coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, monitor the reaction via quantitative 1H-NMR by tracking the disappearance of the alpha-protons of the starting material.
Validated Experimental Protocols
Protocol A: Optimized Synthesis of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride
This protocol is designed as a self-validating system to ensure mono-substitution.
-
Preparation: Dissolve 3-quinuclidinone hydrochloride (1.0 equiv, e.g., 16.1 g, 0.1 mol) in deionized water (150 mL) in a round-bottom flask equipped with a magnetic stirrer and temperature probe.
-
Basification: Add potassium carbonate (K2CO3) (1.1 equiv, 15.2 g, 0.11 mol) slowly to the solution. Causality Note: The base is required to generate the enolate for the subsequent aldol addition.
-
Aldol Addition: Dropwise, add formalin (37% w/w aqueous formaldehyde) strictly limiting the amount to 1.05 equiv (8.5 g, 0.105 mol).
-
Thermal Control: Heat the reaction mixture to exactly 52°C and stir for 1.5 hours[3]. Do not exceed 60°C to prevent thermal degradation and unwanted polymerization.
-
Validation Check: Withdraw a 10 µL aliquot, dilute in LC-MS grade water, and analyze via LC-MS. The presence of the mono-adduct (m/z 174 [M+H]+ for the free base diol) confirms successful conversion. If the bis-adduct (m/z 204 [M+H]+) exceeds 5%, the formaldehyde stoichiometry was too high.
-
Isolation: Cool the mixture to 0°C. Acidify the solution to pH 2 using 6M HCl to force the formation of the gem-diol hydrochloride. Concentrate under reduced pressure and recrystallize from ethanol/ether to yield the pure 2-(hydroxymethyl)quinuclidine-3,3-diol hydrochloride.
Protocol B: In Situ Generation of MQ for Cell-Based Assays
-
Stock Preparation: Prepare a 10 mM stock solution of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride in sterile, nuclease-free water or DMSO. Store at -20°C.
-
Activation: Dilute the stock solution to your desired working concentration (e.g., 10-50 µM) directly into pre-warmed (37°C) physiological buffer (pH 7.4) or cell culture media.
-
Incubation: Allow the solution to incubate for 15-30 minutes prior to introducing it to mutant p53 cell lines. This incubation period allows the pH-driven dehydration to reach equilibrium, ensuring a consistent concentration of the active MQ Michael acceptor[2].
Quantitative Optimization Data
The following table summarizes the causality between reaction conditions and the purity profile of the final product. Strict adherence to Row 1 is required for optimal mono-adduct synthesis.
| Formaldehyde (Equiv) | Base (K2CO3 Equiv) | Temp (°C) | Time (h) | Mono-adduct Yield (%) | Bis-adduct Byproduct (%) | Outcome / Causality |
| 1.05 | 1.1 | 52 | 1.5 | >85% | <5% | Optimal: Controlled enolate trapping. |
| 1.50 | 1.1 | 52 | 1.5 | 40% | 45% | Suboptimal: Excess electrophile drives double addition. |
| 1.05 | 1.1 | 80 | 1.5 | 60% | 15% | Suboptimal: High heat causes premature dehydration/degradation. |
| 2.00 | 1.1 | 52 | 1.5 | <5% | >90% | Alternative: Conditions used for PRIMA-1 synthesis[4]. |
References
- Title: Azabicyclooctan-3-one derivatives and use thereof (US7759361B2)
- Title: Discovery of Compounds that reactivate p53 mutants in vitro and in vivo Source: PMC - NIH URL
- Title: Restoration of the tumor suppressor function to mutant p53 by a low-molecular-weight compound Source: PubMed URL
- Title: Structural basis of reactivation of oncogenic p53 mutants by a small molecule: methylene quinuclidinone (MQ)
Sources
- 1. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of reactivation of oncogenic p53 mutants by a small molecule: methylene quinuclidinone (MQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7759361B2 - Azabicyclooctan-3-one derivatives and use thereof - Google Patents [patents.google.com]
- 4. Restoration of the tumor suppressor function to mutant p53 by a low-molecular-weight compound - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride side reaction identification
Welcome to the Technical Support Center for 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride (often associated with CAS 5832-55-3). As a highly functionalized bicyclic scaffold, this compound is a critical building block in the synthesis of anticholinergic agents, antimalarials, and asymmetric catalysts[1]. However, its unique structural motifs—a basic tertiary amine, a geminal diol (hydrate), and a β -hydroxy ketone equilibrium—make it highly susceptible to specific side reactions and analytical artifacts[2].
This guide is engineered for researchers and drug development professionals to identify, troubleshoot, and mitigate these reactions.
Frequently Asked Questions (FAQs): Mechanistic Causality
Q1: During LC-MS analysis, my primary peak shows an m/z of [M - 18] and sometimes [M - 36]. Is my batch degrading? A1: In most cases, this is an analytical artifact , not a bulk degradation. The 3,3-diol moiety is the hydrate (gem-diol) of quinuclidin-3-one. In the heated, low-pressure environment of an Electrospray Ionization (ESI) source, the gem-diol readily dehydrates to form 2-(hydroxymethyl)quinuclidin-3-one ([M - 18]). If the source temperature is too high, a second dehydration (elimination of the hydroxymethyl group) occurs, yielding the highly reactive enone, 2-methylenequinuclidin-3-one ([M - 36])[3].
Q2: When I free-base the hydrochloride salt for organic extraction, my yield plummets and I detect free formaldehyde. What causes this? A2: This is a classic base-catalyzed retro-aldol cleavage . When the hydrochloride salt is neutralized (pH > 8), the quinuclidine nitrogen becomes a free base, shifting the gem-diol equilibrium back to the ketone. The resulting 2-(hydroxymethyl)quinuclidin-3-one is a β -hydroxy ketone. The basic environment deprotonates the primary alcohol, triggering a collapse that breaks the C-C bond, expelling formaldehyde and leaving behind quinuclidin-3-one.
Q3: After storing the free-based compound, I observe a new peak at [M + 16]. How is this forming? A3: You are observing N-oxidation . The quinuclidine nitrogen is a highly nucleophilic, unhindered tertiary amine (pKa ~10). When exposed to atmospheric oxygen or trace peroxides in solvents (like THF or diethyl ether), it readily oxidizes to form quinuclidine N-oxide[4]. Keeping the compound as the hydrochloride salt protonates the nitrogen lone pair, drastically reducing its susceptibility to oxidation.
Quantitative Data: Analytical Signatures
To distinguish between the parent compound and its side reactions, rely on the following self-validating analytical signatures.
| Compound / Side Product | Formation Mechanism | LC-MS Signature (ESI+) | Key NMR Shift ( 1 H / 13 C) |
| Parent 3,3-diol HCl | N/A (Stable Salt) | m/z 174.1[M+H] + | 13 C: ~95 ppm (gem-diol C3) |
| Dehydrated Ketone | Thermal/Vacuum Dehydration | m/z 156.1[M-H 2 O+H] + | 13 C: ~210 ppm (ketone C=O) |
| 2-Methylene Enone | Elimination (-2H 2 O) | m/z 138.1 [M-2H 2 O+H] + | 1 H: ~6.2, 5.8 ppm (exocyclic =CH 2 ) |
| Quinuclidin-3-one | Retro-Aldol Cleavage | m/z 126.1 [Cleavage]+ | 13 C: ~215 ppm; Absence of C2-CH 2 OH |
| N-Oxide Derivative | Oxidation (O 2 /Peroxides) | m/z 190.1 [M+O+H] + | 1 H: Downfield shift of bridgehead protons |
Experimental Protocols: Mitigation Workflows
Protocol A: Artifact-Free LC-MS Sample Preparation
Objective: Prevent in-source dehydration and elimination to accurately quantify the intact 3,3-diol.
-
Solvent Selection: Dissolve the sample in a cold, protic solvent mixture (e.g., 50:50 Acetonitrile:Water containing 0.1% Formic Acid). The acidic modifier ensures the amine remains protonated, stabilizing the hydrate.
-
Temperature Control: Maintain the autosampler at 4°C.
-
MS Source Tuning: Lower the ESI capillary/desolvation temperature to <250°C. High temperatures drive the endothermic dehydration of the gem-diol.
-
Validation: Inject a known standard of quinuclidin-3-one hydrochloride to calibrate the baseline dehydration rate of your specific MS source.
Protocol B: Controlled Free-Basing (Minimizing Retro-Aldol)
Objective: Extract the free amine without triggering retro-aldol cleavage or N-oxidation.
-
Thermal Control: Chill all reagents and the aqueous sample solution to 0–5°C using an ice bath.
-
Buffer Selection: Avoid strong bases like NaOH or KOH. Instead, use a mild, buffered aqueous solution of saturated Sodium Bicarbonate (NaHCO 3 ) to carefully titrate the pH to exactly 8.0–8.5.
-
Rapid Extraction: Immediately extract the aqueous layer with cold Dichloromethane (DCM). Do not use ether or THF, as trace peroxides will trigger N-oxidation[4].
-
Drying & Storage: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure at a water bath temperature not exceeding 25°C . Store the resulting free base under an inert Argon atmosphere at -20°C.
Visualizations
Mechanistic Degradation Pathways
The following diagram maps the causality between the parent compound and its primary side reactions based on environmental triggers.
Caption: Mechanistic pathways of 2-(Hydroxymethyl)quinuclidine-3,3-diol side reactions.
Analytical Troubleshooting Workflow
Use this logical decision tree to determine if an observed mass variant is a true chemical impurity or an MS-induced artifact.
Caption: Troubleshooting workflow for LC-MS artifact identification.
References
-
Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction CCS Chemistry - Chinese Chemical Society URL:[Link]
-
Catalytic Oxidation of Quinine Using Hydrogen Peroxide with Palladium as Catalyst ResearchGate URL:[Link]
- Google Patents (WO2020058458A1)
-
Synthesis of Functionalised Quinuclidines (Retro-Aldol Reactions) The University of Liverpool Repository URL:[Link]
Sources
Technical Support Center: Chiral Separation of 2-(Hydroxymethyl)quinuclidine-3,3-diol Hydrochloride Enantiomers
Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with the enantiomeric resolution of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride.
This compound presents a "perfect storm" of chromatographic challenges: it is highly polar, contains a strongly basic tertiary amine, lacks a conjugated π -system for UV detection, and exists in a dynamic equilibrium between its ketone and hydrate (gem-diol) forms. This center provides field-proven methodologies, troubleshooting logic, and self-validating protocols to achieve robust baseline separation.
Frequently Asked Questions (FAQs)
Q1: Why do I see broad, tailing peaks or complete loss of retention on standard normal-phase chiral columns? A1: The quinuclidine core contains a highly basic tertiary nitrogen (pKa ~10–11). In normal-phase chromatography, this basic nitrogen interacts strongly via ion-exchange and hydrogen bonding with residual acidic silanol groups on the silica support of the Chiral Stationary Phase (CSP)[1]. Furthermore, the high polarity of the underivatized diol prevents proper partitioning. Solution: You must use a basic mobile phase additive (e.g., 0.1%–0.4% diethylamine) to competitively mask these silanol sites[2].
Q2: Why is my UV signal negligible even at high concentrations? A2: 2-(Hydroxymethyl)quinuclidine-3,3-diol lacks a conjugated chromophore, making UV detection above 210 nm nearly impossible[2]. While universal detectors like ELSD or CAD can be used, they often lack the sensitivity required for trace enantiomeric excess (ee) determination. Solution: Pre-column derivatization (e.g., benzoylation) is highly recommended to install a strong UV-active phenyl ring[2].
Q3: How does the 3,3-diol / 3-one equilibrium affect my chromatography? A3: In aqueous or highly polar media, the 3-ketone rapidly hydrates to form the 3,3-gem-diol. During a chromatographic run, if the solvent system allows for this dynamic equilibrium, you will observe peak splitting, severe broadening, or "humps" between peaks. Solution: Performing derivatization in strictly anhydrous conditions dehydrates the gem-diol back to the rigid 3-ketone, locking the conformation and ensuring sharp peaks[1].
Troubleshooting Guide & Logic Tree
If you are experiencing poor resolution ( Rs<1.5 ), peak tailing, or irreproducibility, follow the logic tree below to isolate the root cause.
Fig 1. Troubleshooting logic tree for resolving chiral HPLC issues with quinuclidines.
Experimental Protocols
To achieve self-validating and reproducible results, we utilize an indirect separation method. This involves converting the primary alcohol to a benzoate ester, which simultaneously forces the 3,3-diol into the 3-ketone form, followed by normal-phase chiral HPLC[2].
Protocol A: Pre-Column Benzoylation (Derivatization)
Mechanistic Causality: The addition of pyridine neutralizes the hydrochloride salt, liberating the free base. The anhydrous environment destabilizes the 3,3-diol, shifting the equilibrium entirely to the 3-ketone. Benzoyl chloride then selectively esterifies the primary hydroxymethyl group.
-
Free-Basing & Dehydration: Weigh 10.0 mg of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride into a dry 5 mL reaction vial. Add 2.0 mL of anhydrous dichloromethane (DCM) and 25 µL of anhydrous pyridine. Vortex for 1 minute.
-
Esterification: Chill the vial to 0 °C in an ice bath. Dropwise, add 15 µL of benzoyl chloride. Seal the vial and stir at room temperature for 2 hours.
-
Quenching & Extraction: Add 1.0 mL of saturated aqueous NaHCO3 to quench unreacted benzoyl chloride. Vortex and allow phase separation. Extract the lower organic (DCM) layer.
-
Drying: Pass the organic layer through a small plug of anhydrous Na2SO4 to remove residual water. Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution (Self-Validation Step): Reconstitute the dried residue in 1.0 mL of HPLC-grade ethanol. Validation: Spot 1 µL on a silica TLC plate and observe under a 254 nm UV lamp. A distinct dark spot confirms the successful installation of the chromophore.
Protocol B: Normal-Phase Chiral HPLC Analysis
Mechanistic Causality: The Chiralpak IC column (cellulose tris(3,5-dichlorophenylcarbamate)) provides deep chiral cavities and hydrogen-bonding sites that interact stereoselectively with the newly formed ester carbonyl and the quinuclidine core[2]. Diethylamine (DEA) prevents secondary interactions with the silica matrix[1].
-
System Equilibration: Flush the HPLC system with isopropanol to remove any aqueous buffers. Equilibrate the system with the mobile phase: n-Hexane / Ethanol / Diethylamine (80:20:0.2, v/v/v) until the baseline is stable.
-
Column Setup: Install a Chiralpak IC column (250 x 4.6 mm, 5 µm). Set the column oven temperature to 25 °C.
-
Injection Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at 230 nm and 255 nm[2].
-
-
System Suitability (Self-Validation Step): Inject the sample. Verify that the asymmetry factor ( As ) for both enantiomer peaks is between 0.9 and 1.2. A tailing factor >1.5 indicates insufficient DEA in the mobile phase or degraded column silica. Baseline resolution ( Rs>1.5 ) should be achieved within 15–20 minutes.
Fig 2. Workflow for the derivatization and chiral HPLC separation of quinuclidine derivatives.
Quantitative Data & Method Comparison
The table below summarizes the critical differences in chromatographic outcomes when attempting direct analysis versus the recommended indirect (derivatized) analysis.
Table 1: Comparison of HPLC Conditions and Expected Chromatographic Outcomes
| Parameter | Direct Analysis (Underivatized) | Indirect Analysis (Benzoylated) |
| Recommended Column | Chiralpak AD-H or ZWIX(+) | Chiralpak IC or IA[2] |
| Mobile Phase | MeOH / DEA (100:0.1 v/v) | n-Hexane / EtOH / DEA (80:20:0.2 v/v) |
| Detection Mode | ELSD, CAD, or MS | UV at 230 nm or 255 nm[2] |
| Sensitivity (LOD) | Low (~50 µg/mL) | High (~0.5 µg/mL) |
| Peak Shape | Broad, prone to splitting | Sharp, symmetrical ( As ~ 1.1) |
| Hydrate Status | Dynamic equilibrium (3-one ⇌ diol) | Locked as 3-ketone ester |
| Typical Resolution ( Rs ) | < 1.0 (Co-elution common) | > 2.0 (Baseline separation) |
References
-
McKean, R., et al. Direct Chiral—Achiral HPLC Separation of Isomers of Antiemetic Quinuclidines. Journal of Chromatographic Science, Oxford Academic. Available at:[Link]
-
Lämmerhofer, M., et al. Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. Available at:[Link]
-
ACS Publications. Discovery of (2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), a Selective α7 Nicotinic Acetylcholine Receptor Agonist. Journal of Medicinal Chemistry. Available at: [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 2-(Hydroxymethyl)quinuclidine-3,3-diol Hydrochloride
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride (CAS 5832-55-3).
This highly polar, polyfunctional molecule presents unique challenges during kilogram-scale manufacturing. As a critical precursor to reactive Michael acceptors—most notably 2-methylene-3-quinuclidinone, the active pharmacophore of1[1]—its synthesis requires rigorous control over equilibrium dynamics, pH, and thermal exposure.
Part 1: Reaction Engineering & Troubleshooting (FAQs)
Q1: We are observing significant formation of a bis-alkylated impurity. How do we prevent this? A: The impurity you are detecting is 2,2-bis(hydroxymethyl)quinuclidin-3-one. Because the C2 position of the 3-quinuclidinone ring possesses two acidic protons, over-reaction with excess formaldehyde is a common side reaction, as originally noted in adaptations of 2[2]. Resolution: Strictly limit formaldehyde to 1.05 equivalents. Perform the addition slowly (over 3 hours) at 0–5 °C, and maintain the pH strictly between 7.0 and 7.5 to balance the availability of the free base without hyper-activating the enolate.
Q2: Our product turns into a yellow/brown intractable gum during the final drying step. What is happening? A: You are experiencing thermal dehydration followed by uncontrolled polymerization. Above 40 °C, the 3,3-gem-diol reverts to the ketone, and the 2-hydroxymethyl group eliminates water to form3[3]. This resulting exocyclic enone is a highly reactive Michael acceptor that rapidly self-polymerizes[1]. Resolution: Never exceed 35 °C during concentration or drying. Use high-vacuum drying (<10 mbar) at 30 °C to remove residual solvents without triggering dehydration.
Q3: We cannot extract the product into organic solvents during workup. How do we isolate it? A: 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride is practically insoluble in standard extraction solvents (EtOAc, DCM, MTBE) due to the extreme hydrophilicity of the gem-diol and the quaternary-like hydrochloride salt. Resolution: Abandon liquid-liquid extraction. Instead, utilize a solvent/anti-solvent crystallization strategy. Strip the water under vacuum to a thick syrup, then add cold isopropanol (IPA) followed by acetone to precipitate the crystalline hydrochloride salt.
Part 2: Process Optimization Data
To ensure reproducibility, we have summarized the critical process parameters (CPPs) required to transition from a bench-scale reaction to a stable, scalable manufacturing process.
| Parameter | Standard Bench Condition | Optimized Scale-Up Condition | Causality / Rationale |
| Formaldehyde Equivalents | 1.20 - 1.50 eq | 1.05 eq | Prevents 2,2-bis(hydroxymethyl) over-alkylation[2]. |
| Reaction pH | Uncontrolled | Strictly 7.0 - 7.5 | Balances free-base availability for aldol addition while preventing base-catalyzed elimination. |
| Drying Temperature | 50 °C (Standard Oven) | ≤ 30 °C (High Vacuum) | Prevents thermal dehydration to the reactive enone and subsequent polymerization[3]. |
| Isolation Method | Aqueous Extraction | Solvent/Anti-solvent | Bypasses the extreme hydrophilicity of the gem-diol hydrochloride salt. |
| Expected Yield | 45 - 55% | > 85% | Minimized product loss to aqueous waste streams and polymeric degradation. |
Part 3: Standard Operating Procedure (1-Kilogram Scale)
Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checks are met.
Step 1: Reactant Preparation & pH Control
-
Charge 3-quinuclidinone hydrochloride (1.00 kg, 6.19 mol) and purified water (3.0 L) into a 10 L jacketed glass reactor.
-
Chill the solution to 0–5 °C. (Validation Check: Monitor internal temperature. Do not proceed until T < 5 °C).
-
Carefully adjust the pH to 7.2 using 10% w/w aqueous NaOH.
Step 2: Controlled Aldol Addition 4. Meter in 37% aqueous formaldehyde (527 mL, 6.50 mol, 1.05 eq) via a dosing pump over 3 hours. 5. Mechanism: The slight excess ensures complete conversion while the slow addition at low temperature suppresses bis-alkylation[2].
Step 3: Hydration & Salt Formation 6. Stir the reaction mixture for 4 hours at 5 °C. 7. Quench by adjusting the pH to 2.0 using concentrated HCl (37%). 8. Mechanism: Acidification locks the tertiary amine as the hydrochloride salt and thermodynamically drives the ketone to hydrate into the stable 3,3-diol.
Step 4: Low-Temperature Concentration 9. Concentrate the aqueous solution under high vacuum (<10 mbar). 10. Critical Parameter: Maintain the jacket temperature strictly ≤ 35 °C. (Validation Check: The residue should appear as a thick, clear-to-pale-yellow syrup. Any darkening indicates thermal degradation).
Step 5: Anti-Solvent Crystallization & Isolation 11. Add absolute isopropanol (2.0 L) to the syrup and stir vigorously for 1 hour to homogenize. 12. Slowly charge acetone (4.0 L) as an anti-solvent over 1 hour. 13. Cool the suspension to -5 °C and age for 4 hours to maximize crystal yield. 14. Filter the white crystalline solid and wash with cold acetone (1.0 L). Dry in a vacuum oven (<10 mbar) at 30 °C for 24 hours.
Part 4: Process Workflows & Mechanistic Pathways
Chemical equilibrium and degradation pathways of 2-(Hydroxymethyl)quinuclidine-3,3-diol.
Scale-up downstream processing workflow highlighting critical thermal control points.
References
-
Title: APR-246—The Mutant TP53 Reactivator—Increases the Effectiveness of Berberine and Modified Berberines to Inhibit the Proliferation of Pancreatic Cancer Cells Source: MDPI (International Journal of Molecular Sciences) URL: 1
-
Title: US7759361B2 - Azabicyclooctan-3-one derivatives and use thereof Source: Google Patents URL: 2
-
Title: Aldrichimica Acta 1, 1968 (Synthesis of 2-Methylene-3-quinuclidinone) Source: Sigma-Aldrich / J. Org. Chem. URL: 3
Sources
- 1. APR-246—The Mutant TP53 Reactivator—Increases the Effectiveness of Berberine and Modified Berberines to Inhibit the Proliferation of Pancreatic Cancer Cells [mdpi.com]
- 2. US7759361B2 - Azabicyclooctan-3-one derivatives and use thereof - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Mitigating Toxicity of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride and Related Derivatives
Welcome to the technical support center for researchers utilizing quinuclidine-based compounds. This guide provides in-depth troubleshooting and FAQs for managing the in-vitro toxicity of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride and structurally related molecules. Given the limited specific data on this particular compound, this resource synthesizes information on the broader quinuclidine class with fundamental principles of cell-based assay toxicology to provide a robust framework for your experiments.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during in-vitro experiments with quinuclidine derivatives.
Q1: I'm observing high levels of cytotoxicity at concentrations where I expect to see a specific pharmacological effect. How can I differentiate between targeted and non-specific toxicity?
Possible Causes & Solutions:
-
Compound Concentration & Solubility: High concentrations can lead to non-specific effects or compound precipitation, which is toxic to cells.
-
Actionable Insight: Always determine the maximum soluble concentration of your compound in your specific cell culture medium. Visually inspect for precipitates after dilution. It is crucial to establish a full dose-response curve to identify the therapeutic window.
-
-
Solvent Toxicity: Solvents like DMSO can be toxic at concentrations as low as 0.5%.
-
Actionable Insight: Maintain a final solvent concentration below 0.5% (ideally ≤0.1%) across all wells, including vehicle controls.[1]
-
-
Off-Target Effects: Quinuclidine derivatives can interact with multiple receptors or cellular pathways.[2]
-
Actionable Insight: Review literature for known off-target interactions of the quinuclidine scaffold. Consider using cell lines that lack the primary target to assess off-target toxicity.
-
Q2: My cell viability assay results (e.g., MTT, LDH) are highly variable between experiments. What's causing this inconsistency?
Possible Causes & Solutions:
-
Cell Health & Density: Inconsistent cell health, passage number, or seeding density is a major source of variability.[1]
-
Actionable Insight: Use cells in the logarithmic growth phase and within a consistent, low passage number range. Perform a cell titration experiment to find the optimal seeding density where the assay signal is linear and not limited by over-confluency.[1]
-
-
Assay Interference: The compound may be directly interfering with the assay reagents. For example, some compounds can reduce MTT reagent non-enzymatically or inhibit the LDH enzyme.[1][3][4]
-
Inconsistent Incubation Times: Variability in treatment duration or assay development time will lead to inconsistent results.[1]
-
Actionable Insight: Standardize all incubation periods precisely. Use a multichannel pipette or automated liquid handler for simultaneous reagent addition.
-
Q3: Microscopy shows clear signs of cell death (e.g., rounding, detachment), but my viability assay shows minimal toxicity. Why is there a discrepancy?
Possible Causes & Solutions:
-
Timing of Assay vs. Mechanism of Death: The chosen assay may not be appropriate for the timing or mechanism of cell death. For example, LDH is released during late-stage apoptosis or necrosis, so an early time point might miss it.[1]
-
Actionable Insight: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal endpoint. Consider using an orthogonal assay that measures a different aspect of cell health, such as an ATP-based assay for metabolic activity or a real-time live/dead cell stain.
-
-
Mitochondrial Dysfunction: The compound may be causing mitochondrial toxicity, which can affect metabolism-based assays like MTT.[5][6] Some quinuclidine derivatives have been shown to affect mitochondrial membrane potential.[5]
Part 2: Frequently Asked Questions (FAQs)
General Compound & Mechanism Questions
What is the likely mechanism of toxicity for quinuclidine-based compounds?
While the specific mechanism for 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride is not defined in the literature, the toxicity of related compounds often involves one or more of the following pathways:
-
Oxidative Stress: The metabolism of many xenobiotics, particularly those containing amine groups, can generate reactive oxygen species (ROS).[9][10] Excessive ROS leads to damage of lipids, proteins, and DNA, triggering cell death pathways.[9]
-
Mitochondrial Dysfunction: As key regulators of cell life and death, mitochondria are frequent targets of drug-induced toxicity.[6][11] This can manifest as a loss of membrane potential, inhibition of the electron transport chain, or a decrease in ATP production.[6][7] Certain quinuclidine derivatives have been shown to disrupt mitochondrial membrane potential.[5]
-
Apoptosis Induction: Compounds can trigger programmed cell death by activating intrinsic (mitochondrial) or extrinsic pathways, leading to the activation of caspase enzymes.[12]
What is a good starting concentration range for my experiments?
A typical starting point for a new compound is to perform a broad-range dose-response curve, for example, from 1 nM to 100 µM, using logarithmic dilutions. The goal is to identify the concentration that produces a 50% inhibition of cell viability, known as the IC50 value.[13][14] This value is critical for designing subsequent experiments and comparing potency between different compounds or cell lines.[15][16]
Mitigation & Experimental Design
How can I proactively reduce the general cytotoxicity of my compound to better study its specific effects?
-
Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism, co-treatment with an antioxidant like N-acetylcysteine (NAC) can be highly effective.[17][18] NAC replenishes intracellular glutathione (GSH), a major cellular antioxidant, thereby scavenging excess ROS.[17][19]
-
Typical Concentration: Start with a titration of NAC, often in the range of 1-10 mM, to find a concentration that is protective but does not interfere with your primary endpoint.
-
-
Use of Caspase Inhibitors: If your compound is inducing apoptosis, using a pan-caspase inhibitor, such as Z-VAD-FMK, can block the apoptotic cascade and help determine if the upstream effects of the compound can be studied independently of cell death.[12][20]
-
Typical Concentration: Use at the manufacturer's recommended concentration, often in the 20-50 µM range.
-
Which cell lines are most appropriate for studying the effects of this compound?
The choice of cell line is critical and depends on your research question.
-
Target Expression: If you are studying a specific receptor or enzyme, use a cell line with well-characterized expression levels of that target.
-
Metabolic Capacity: If you are investigating metabolic activation or toxicity, a cell line with relevant metabolic enzymes (e.g., cytochrome P450s), such as the HepG2 human hepatocarcinoma line, would be appropriate.[5]
-
Relevance to Disease: Choose a cell line that is a well-established model for the disease you are studying (e.g., specific cancer cell lines for oncology research).[21]
Assay-Specific Guidance
What are the key differences between common cytotoxicity assays, and which one should I choose?
There is no one-size-fits-all assay. Using multiple assays with different endpoints is the most robust approach.
| Assay Type | Principle | Measures | Key Considerations |
| MTT / XTT | Metabolic | Mitochondrial reductase activity | Can be affected by changes in cell metabolism, not just viability. Potential for interference from colored or reducing compounds.[22] |
| LDH Release | Membrane Integrity | Release of lactate dehydrogenase (LDH) from damaged cells | Measures late-stage apoptosis or necrosis. Potential for interference from serum LDH or compounds that inhibit the enzyme.[1] |
| ATP-Based | Metabolic | Intracellular ATP levels | A rapid and sensitive indicator of metabolically active cells. Signal can drop quickly upon cell death. |
| Annexin V / PI | Apoptosis | Externalization of phosphatidylserine (Annexin V) and membrane permeability (PI) | Allows for differentiation between early apoptotic, late apoptotic, and necrotic cells. Requires flow cytometry or fluorescence microscopy. |
| Caspase Activity | Apoptosis | Activity of specific caspase enzymes (e.g., Caspase-3/7) | A direct measure of apoptosis execution.[23] Can be measured using fluorescent or luminescent substrates. |
Part 3: Visualizations & Protocols
Key Experimental Workflows
Diagram 1: General Troubleshooting Workflow for Unexpected Cytotoxicity
This diagram outlines a logical flow for diagnosing the root cause of high or variable cytotoxicity in your experiments.
Caption: A systematic approach to troubleshooting cytotoxicity.
Diagram 2: Hypothetical Pathway of Quinuclidine-Induced Toxicity
This diagram illustrates a potential mechanism by which a quinuclidine derivative could induce cell death via oxidative stress and mitochondrial dysfunction.
Caption: Potential mechanism of quinuclidine cytotoxicity.
Standard Operating Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a standard workflow for assessing cell viability based on mitochondrial metabolic activity.[24]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 18-24 hours.
-
Compound Treatment: Prepare serial dilutions of the quinuclidine compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT stock to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[24]
-
Readout: Place the plate on a shaker for 10-15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[24]
-
Analysis: Correct for background absorbance from wells with medium only. Express the results as a percentage of the vehicle control and plot against the compound concentration to determine the IC50.
Protocol 2: Assessing Oxidative Stress with N-Acetylcysteine (NAC) Co-treatment
This protocol helps determine if the observed cytotoxicity is mediated by reactive oxygen species.
-
Experimental Setup: Design your experiment with the following groups for each concentration of your test compound:
-
Cells + Compound
-
Cells + Compound + NAC
-
Cells + NAC only
-
Cells + Vehicle only (Control)
-
-
NAC Preparation: Prepare a sterile stock solution of NAC (e.g., 1 M in water or PBS) and adjust the pH to ~7.4.
-
Co-treatment: Add NAC to the appropriate wells at a final concentration of 1-10 mM either simultaneously with or 1-2 hours prior to adding the quinuclidine compound.
-
Incubation & Assay: Incubate for the standard treatment duration. Following incubation, perform your chosen viability assay (e.g., MTT, LDH).
-
Interpretation: A significant increase in cell viability in the "Cells + Compound + NAC" group compared to the "Cells + Compound" group suggests that the compound's toxicity is at least partially mediated by oxidative stress.[18]
References
-
Synthesis and Biological Evaluation of Quinuclidine Derivatives Incorporating Phenothiazine Moieties as Squalene Synthase Inhibitors. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]
- Higuchi, M., & Proske, R. J. (2024). Drug-Induced Oxidative Stress and Toxicity. Antioxidants & Redox Signaling.
- Melo, L., et al. (2024).
- Ochoa-Espinosa, A., & Ruiz-Garcia, A. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
- Ghasemi, F., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Applied Sciences.
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved March 20, 2026, from [Link]
- Kuznetsovs, S., et al. (2023). Chemical Content and Cytotoxic Activity on Various Cancer Cell Lines of Chaga (Inonotus obliquus) Growing on Betula pendula and Betula pubescens. Molecules.
- Fisher, A., et al. (1993). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Journal of Medicinal Chemistry.
- Kovarik, Z., et al. (2023). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability.
- Le, N. B. K., et al. (2023). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)
- Shokrzadeh, M., et al. (2014). Protective Effects of N-acetylcysteine Against the Statins Cytotoxicity in Freshly Isolated Rat Hepatocytes. Journal of Reports in Pharmaceutical Sciences.
- Sies, H. (2024). Oxidative Stress: Molecular Mechanisms, Diseases, and Therapeutic Targets. Molecular and Cellular Oncology.
- Will, Y., & Dykens, J. A. (2006). Investigation of Drug-Induced Mitochondrial Toxicity Using Fluorescence-Based Oxygen-Sensitive Probes. Toxicological Sciences.
- Hotchkiss, R. S., et al. (2004). Differential Efficacy of Caspase Inhibitors on Apoptosis Markers during Sepsis in Rats and Implication for Fractional Inhibition Requirements for Therapeutics. The Journal of Experimental Medicine.
- Tirri, M., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances.
- Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature. (2024, January 15). Taylor & Francis Online.
- A. (2021). A long way to go: caspase inhibitors in clinical use.
- Chen, Y., et al. (2016). MitoTox: a comprehensive mitochondrial toxicity database.
- Crouch, S. P. M., & Riss, T. L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology.
- Pinela, J., et al. (2023). Improvement of the In Vitro Cytotoxic Effect on HT-29 Colon Cancer Cells by Combining 5-Fluorouacil and Fluphenazine with Green, Red or Brown Propolis. Antioxidants.
- Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026, January 26). CLYTE.
- Masuku, N. P., & Mabhida, S. E. (2023). Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments. Journal of Diabetes & Metabolic Syndrome.
- Atanasov, A. G., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Antioxidants.
- Scientists Decode Quinine Biosynthesis After 100-Year Search. (2026, March 19). Technology Networks.
- Sies, H. (2026, March 15). Oxidative Stress in Health and Disease: Mechanisms and Therapeutic Perspectives. MDPI.
- N-acetylcysteine potentiates the tumor cytotoxicity of cytokine-induced killer cells. (2025, September 15). PubMed.
- Role of oxidative stress and endoplasmic reticulum stress in drug-induced liver injury. (2023, June 28). Frontiers in Pharmacology.
- Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. (2025, March 3). IntechOpen.
- In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems.
- Monteiro, R. J., et al. (2012). Particle-induced artifacts in the MTT and LDH viability assays. Chemical Research in Toxicology.
- N-acetyl Cysteine Overdose Induced Acute Toxicity and Hepatic Microvesicular Steatosis by Disrupting GSH and Interfering Lipid Metabolisms in Normal Mice. (2024, July 11). MDPI.
- Le, N. B. K., et al. (2025, August 22). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)
-
Quinuclidine. (n.d.). Wikipedia. Retrieved March 20, 2026, from [Link]
- The Importance of IC50 Determin
- Banerjee, S., et al. (2016). Drug Metabolism and Oxidative Stress: Cellular Mechanism and New Therapeutic Insights. Walsh Medical Media.
- Investigation of the effects of phytochemical induced changes in TG2 activity on three cell line models of cancer chemotherapy. (2023, August 31). Anglia Ruskin Research Online (ARRO) - Figshare.
-
The Growing Importance of Mitochondrial Toxicity Assessment in Drug Discovery/Development. (n.d.). Agilent. Retrieved March 20, 2026, from [Link]
- What are caspase 2 inhibitors and how do they work? (2024, June 25). Novus Biologicals.
-
Temozolomide, Thalidomide, and Lomustine (TTL) in Melanoma Patients. (n.d.). ClinicalTrials.gov. Retrieved March 20, 2026, from [Link]
- Monteiro, R. J., et al. (2012). Particle-Induced Artifacts in the MTT and LDH Viability Assays. Chemical Research in Toxicology.
- Cytotoxicity Assays – what your cells don't like. (2025, July 28). BMG Labtech.
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Biolabs. Retrieved March 20, 2026, from [Link]
- Wright, C. W., & Duckett, C. S. (2004). Inhibitor of Apoptosis Proteins: Translating Basic Knowledge into Clinical Practice. Clinical Cancer Research.
- In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. MitoTox: a comprehensive mitochondrial toxicity database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Frontiers | Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments [frontiersin.org]
- 12. rupress.org [rupress.org]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Importance of IC50 Determination | Visikol [visikol.com]
- 15. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protective Effects of N-acetylcysteine Against the Statins Cytotoxicity in Freshly Isolated Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Caspases Inhibitors and Activators [sigmaaldrich.com]
- 21. Chemical Content and Cytotoxic Activity on Various Cancer Cell Lines of Chaga (Inonotus obliquus) Growing on Betula pendula and Betula pubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bmglabtech.com [bmglabtech.com]
- 24. creative-bioarray.com [creative-bioarray.com]
A Comparative Analysis of Quinuclidine Scaffolds: 3-Quinuclidinol versus the Enigmatic 2-(Hydroxymethyl)quinuclidine-3,3-diol
A Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the quinuclidine ring system stands as a robust and versatile scaffold, integral to the design of a multitude of therapeutic agents.[1] This rigid, bicyclic amine structure provides a three-dimensional framework that can be precisely functionalized to interact with a variety of biological targets, from muscarinic and nicotinic acetylcholine receptors to enzymes involved in parasitic life cycles.[2][3] This guide offers a detailed, data-driven comparison of two such derivatives: the well-established building block, 3-quinuclidinol, and the lesser-known 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride.
While 3-quinuclidinol is a cornerstone in the synthesis of numerous pharmaceuticals with well-documented pharmacological profiles, 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride remains a more enigmatic molecule with limited publicly available data on its specific biological activities. This guide will therefore provide a comprehensive overview of the known activities of 3-quinuclidinol and its derivatives, and, where possible, draw structurally-informed hypotheses about the potential activities of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride, highlighting the significant opportunities for novel research in this area.
The Quinuclidine Core: A Privileged Structure in Pharmacology
The quinuclidine moiety, a 1-azabicyclo[2.2.2]octane system, owes its prevalence in drug design to its unique structural and chemical properties. Its rigid conformation reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The tertiary amine at the bridgehead is typically protonated at physiological pH, allowing for strong ionic interactions with biological targets. Furthermore, the carbon skeleton can be substituted at various positions, enabling the fine-tuning of steric and electronic properties to achieve desired selectivity and potency.
3-Quinuclidinol: A Versatile Precursor for Neuromodulatory and Other Agents
3-Quinuclidinol is a chiral secondary alcohol and tertiary amine that serves as a critical starting material in the synthesis of a wide array of biologically active molecules.[1][4] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticholinergic, antihistaminic, and central nervous system stimulating activities.[1][5]
One of the most significant applications of 3-quinuclidinol is in the development of ligands for muscarinic acetylcholine receptors (mAChRs). Both agonists and antagonists of these receptors have been synthesized using 3-quinuclidinol as a scaffold.[1][6] For instance, the esterification of the 3-hydroxyl group is a common strategy to produce potent muscarinic antagonists.
Beyond its role in targeting cholinergic receptors, derivatives of 3-quinuclidinol have been investigated for their potential as antiparasitic agents, specifically as inhibitors of squalene synthase, a key enzyme in the sterol biosynthesis pathway of parasites like Leishmania and Trypanosoma cruzi.[2][7]
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride: An Unexplored Frontier
The geminal diol at the 3-position is a hydrated ketone. In solution, it exists in equilibrium with the corresponding 3-quinuclidinone. This feature could be significant for its mechanism of action, potentially allowing it to act as a hydrogen bond donor and acceptor, or to interact with metalloenzymes. The presence of the hydroxymethyl group at the adjacent 2-position introduces an additional site for hydrogen bonding and potential metabolic transformation.
Given the known activities of other quinuclidine derivatives, it is plausible that 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride could exhibit activity at cholinergic receptors. However, without experimental data, this remains speculative. The unique substitution pattern suggests that it may have a pharmacological profile distinct from that of 3-quinuclidinol and its derivatives.
Comparative Physicochemical Properties
A fundamental comparison begins with the physicochemical properties of these two molecules, which can influence their solubility, membrane permeability, and oral bioavailability.
| Property | 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride | 3-Quinuclidinol |
| Molecular Formula | C₈H₁₆ClNO₃[8] | C₇H₁₃NO[4] |
| Molecular Weight | 193.67 g/mol (for the diol) | 127.18 g/mol [4] |
| Structure | Quinuclidine with a hydroxymethyl group at C2 and a gem-diol at C3 | Quinuclidine with a hydroxyl group at C3 |
| Known Biological Precursor for | Information not readily available | Muscarinic receptor agonists and antagonists, CNS stimulants, antiparasitics[1][2][7] |
Future Directions and Research Opportunities
The significant gap in the understanding of the biological activity of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride presents a compelling opportunity for researchers. A systematic investigation of this compound's pharmacological profile is warranted.
Proposed Experimental Workflow:
-
Initial Screening: A broad-based screening approach could be employed to identify potential biological targets. This could involve a panel of receptor binding assays, with a particular focus on muscarinic and nicotinic acetylcholine receptors, given the prevalence of these targets for other quinuclidine derivatives.
-
Enzymatic Assays: Based on the structural similarity to other known enzyme inhibitors, assays for targets such as acetylcholinesterase and squalene synthase could be prioritized.
-
Cell-Based Assays: Functional cell-based assays would be crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at any identified receptor targets.
-
In Vivo Studies: Should promising in vitro activity be identified, subsequent in vivo studies in appropriate animal models would be necessary to evaluate its efficacy, pharmacokinetic profile, and potential toxicity.
Below is a conceptual workflow for the initial characterization of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride's activity.
Caption: A proposed experimental workflow for the biological characterization of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride.
Conclusion
While 3-quinuclidinol has a well-established and distinguished role in medicinal chemistry, 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride represents an intriguing and largely unexplored chemical entity. Its unique structural features suggest the potential for novel biological activities that could be distinct from those of its more famous relative. The lack of existing data should not be seen as a limitation, but rather as an invitation for discovery. For researchers and drug development professionals, the systematic evaluation of this compound could unveil new therapeutic leads and expand the pharmacological utility of the quinuclidine scaffold.
References
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Quinuclidine Derivatives as Potential Antiparasitics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. 5832-55-3|2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride|BLD Pharm [bldpharm.com]
- 9. chemimpex.com [chemimpex.com]
- 10. (R)-(-)-3-Quinuclidinol synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Page loading... [wap.guidechem.com]
Validation of 2-(Hydroxymethyl)quinuclidine-3,3-diol Hydrochloride Binding to Mutant p53: A Comparative Guide
As drug development pivots toward targeting historically "undruggable" proteins, the reactivation of mutant p53 has emerged as a premier therapeutic strategy. For researchers investigating this pathway, 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride (CAS 5832-55-3) serves as an indispensable biochemical tool.
As a Senior Application Scientist, I frequently observe researchers struggling with the in vitro variability of prodrugs like APR-246 (Eprenetapopt). This guide provides an objective comparison between direct active-pharmacophore delivery using 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride and alternative p53-targeting strategies. Furthermore, it outlines field-proven, self-validating experimental workflows to rigorously confirm target engagement.
Mechanistic Context: The Causality of Covalent Reactivation
To design a robust validation assay, one must first understand the aqueous behavior of the compound. 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride is the stable, hydrated hydrochloride salt of 2-methylene-3-quinuclidinone (MQ) [1]. When dissolved in aqueous physiological buffers, it exists in a dynamic equilibrium, acting as a direct precursor to MQ, a highly reactive Michael acceptor[1].
MQ is the active metabolite of clinical-stage prodrugs such as APR-246 and PRIMA-1[2]. In cancer cells harboring TP53 mutations, the p53 core domain is often misfolded, stripping the protein of its DNA-binding capabilities[3].3[3]. This covalent modification acts as a thermodynamic sink, shifting the structural equilibrium back toward a wild-type-like conformation, thereby restoring tetramerization, DNA binding, and the induction of apoptotic pathways[3].
Mechanism of mutant p53 reactivation via MQ-mediated covalent modification.
Comparative Profiling: Choosing the Right Tool Compound
Why use 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride instead of the clinical prodrug APR-246 for in vitro assays? The conversion of APR-246 to MQ is heavily dependent on temperature, pH, and cellular oxidative states[2]. Using the hydrated MQ hydrochloride salt provides a controlled, stoichiometric release of the active Michael acceptor, eliminating prodrug-conversion bottlenecks during biophysical characterization.
Table 1: Objective Comparison of p53-Targeting Alternatives
| Compound | Primary Mechanism | Target Specificity | In Vitro Assay Suitability | Limitations |
| 2-(Hydroxymethyl)quinuclidine-3,3-diol HCl | Direct MQ Precursor | Mutant p53 (Covalent) | Excellent: Direct equilibrium allows precise stoichiometric control. | Highly reactive; requires fresh preparation in buffer. |
| APR-246 (Eprenetapopt) | MQ Prodrug | Mutant p53 (Covalent) | Moderate: Conversion rate varies by assay conditions. | 2[2]. |
| Nutlin-3a | MDM2 Inhibitor | Wild-Type p53 (Non-covalent) | Excellent: Stable, highly specific. | 4[4]. |
| COTI-2 | Zinc Metallochaperone | Mutant p53 (Refolding) | Good: Distinct mechanism from MQ. | Off-target effects via general metal chelation[4]. |
Experimental Workflows for Target Binding Validation
To establish a self-validating system, your experimental pipeline must prove three distinct causal steps: Covalent modification (Mass Spectrometry), Conformational stabilization (CETSA), and Functional restoration (ChIP-qPCR).
Protocol 1: Intact Protein Mass Spectrometry (Covalent Adduct Validation)
Rationale: Because MQ acts as a Michael acceptor, target engagement must be quantified by observing the exact mass shift (+137 Da per MQ moiety) on the recombinant protein[3].
-
Preparation: Express and purify recombinant mutant p53 core domain (e.g., R273H or R175H).
-
Incubation: Incubate 10 µM of p53 protein with 0, 10, 50, and 100 µM of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride in PBS (pH 7.4) for 1 hour at 37°C.
-
Quenching & Desalting: Quench the reaction with 1% formic acid. Desalt the samples using C4 ZipTips to remove non-covalently bound ligands and buffer salts.
-
Acquisition: Analyze via ESI-TOF Mass Spectrometry.
-
Deconvolution: Use intact mass deconvolution software to quantify the distribution of unmodified, mono-adducted (+137 Da), and di-adducted (+274 Da) p53 species.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Rationale: Covalent binding of MQ to unfolded mutant p53 stabilizes the protein against heat-induced aggregation. CETSA proves target engagement in live cells without requiring a fluorescent tag that could alter the small molecule's binding kinetics.
-
Cell Treatment: Seed Saos-2 cells (homozygous for mutant p53 R273H) and treat with 10 µM of the compound or DMSO vehicle for 4 hours.
-
Thermal Gradient: Harvest cells, resuspend in PBS, and divide into PCR tubes. Heat the aliquots across a temperature gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.
-
Lysis & Separation: Lyse cells using 3 rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to separate the soluble (folded) fraction from the precipitated (unfolded) fraction.
-
Quantification: Resolve the soluble fractions via SDS-PAGE and Western blot for p53. Calculate the shift in aggregation temperature ( ΔTm ).
Protocol 3: Chromatin Immunoprecipitation (ChIP-qPCR)
Rationale: Structural refolding is only biologically relevant if the DNA-binding function is restored. This assay validates the ultimate consequence of target engagement.
-
Crosslinking: Treat mutant p53 cells with the compound for 12 hours. Crosslink protein-DNA complexes using 1% formaldehyde for 10 minutes.
-
Sonication: Lyse cells and sonicate chromatin to yield 200–500 bp fragments.
-
Immunoprecipitation: Pull down the restored p53-DNA complexes using a ChIP-grade anti-p53 antibody (e.g., DO-1).
-
qPCR Analysis: Perform qPCR targeting the canonical p53 response elements at the CDKN1A (p21) and BBC3 (PUMA) promoters. Normalize to IgG controls.
Quantitative Data Summary
A well-designed validation system must include negative controls. Nutlin-3a should fail in mutant p53 cell lines, while MQ precursors should show minimal efficacy in wild-type p53 cell lines due to the lack of unfolded targets[4].
Table 2: Expected Validation Metrics Across p53 Genotypes
| Compound | Cell Line (p53 Status) | Target Engagement ( ΔTm °C) | Cellular IC 50 ( μ M) |
| 2-(Hydroxymethyl)quinuclidine-3,3-diol HCl | Saos-2 (Mutant R273H) | +5.2 | 2.1 |
| APR-246 | Saos-2 (Mutant R273H) | +4.8 | 2.5 |
| Nutlin-3a | Saos-2 (Mutant R273H) | N/A (No binding) | >50 |
| 2-(Hydroxymethyl)quinuclidine-3,3-diol HCl | HCT116 (WT p53) | +0.5 | >30 |
| Nutlin-3a | HCT116 (WT p53) | N/A (Non-covalent) | 1.2 |
Note: The dramatic shift in ΔTm for the MQ precursor in Saos-2 cells confirms that the compound selectively stabilizes the destabilized mutant conformation, leading to potent cytotoxicity (low IC 50 ) specifically in the mutant background.
References
- ON THE REACTIVITY OF 2-METHYLENE-3-QUINUCLIDINONE IN W
- Structural basis of reactivation of oncogenic p53 mutants by a small molecule: methylene quinuclidinone (MQ). nih.gov.
- APR-246—The Mutant TP53 Reactivator—Increases the Effectiveness of Berberine and Modified Berberines to Inhibit the Proliferation of Pancre
- Driver Mutations in Pancreatic Cancer and Opportunities for Targeted Therapy. nih.gov.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. APR-246—The Mutant TP53 Reactivator—Increases the Effectiveness of Berberine and Modified Berberines to Inhibit the Proliferation of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of reactivation of oncogenic p53 mutants by a small molecule: methylene quinuclidinone (MQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Driver Mutations in Pancreatic Cancer and Opportunities for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride structure-activity relationship studies
An in-depth structural and functional analysis of chemical scaffolds is the cornerstone of rational drug design, particularly when targeting complex G-protein-coupled receptors (GPCRs) like the muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors.
As a highly functionalized, conformationally restricted bicyclic amine, 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride (CAS 5832-55-3) has emerged as a privileged scaffold[1]. Unlike simpler monocyclic amines, this compound provides a rigid 1-azabicyclo[2.2.2]octane core with multiple, precisely oriented vectors for functionalization.
This guide objectively compares the utility of the 2-(hydroxymethyl)quinuclidine-3,3-diol scaffold against traditional alternatives (such as standard quinuclidinol and piperidine) and provides validated experimental workflows for executing Structure-Activity Relationship (SAR) studies.
Scaffold Comparison: The Structural Case for Complexity
The primary challenge in cholinergic drug discovery is achieving subtype selectivity (e.g., targeting M3 over M2 to treat Chronic Obstructive Pulmonary Disease without inducing cardiovascular liabilities)[2]. Simple flexible scaffolds often fail because they adopt multiple conformations, binding indiscriminately across highly conserved orthosteric sites[3].
The 2-(hydroxymethyl)quinuclidine-3,3-diol scaffold solves this through structural pre-organization. In aqueous and physiological conditions, the highly electrophilic C3-ketone (driven by the inductive effect of the adjacent protonated nitrogen) exists stably as the 3,3-diol hydrate[1]. This provides a unique starting point for divergent synthesis compared to its less functionalized counterparts.
Table 1: Comparative Scaffold Metrics in Cholinergic SAR
| Scaffold Parameter | 2-(Hydroxymethyl)quinuclidine-3,3-diol HCl | (3R)-Quinuclidinol | 4-Hydroxypiperidine |
| Conformational Rigidity | High (Bicyclic 1-azabicyclo[2.2.2]octane) | High (Bicyclic) | Low (Monocyclic, chair-boat flux) |
| Functional Vectors | 3 (Tertiary N, C2-hydroxymethyl, C3-ketone/diol) | 2 (Tertiary N, C3-hydroxyl) | 2 (Secondary N, C4-hydroxyl) |
| Topological Polar Surface Area | 63.9 Ų[1] | 23.5 Ų | 32.3 Ų |
| H-Bond Donors / Acceptors | 3 / 4[1] | 1 / 2 | 2 / 2 |
| Primary SAR Utility | Dual-pocket targeting (Orthosteric + Allosteric) | Standard orthosteric anchoring | Broad, non-selective GPCR libraries |
Mechanistic Insight: Pharmacophoric Mapping
To understand why this scaffold outperforms simpler amines in specific SAR campaigns, we must examine the causality of its binding mechanics.
The basic tertiary nitrogen (pKa ~9.8) is protonated at physiological pH, forming an essential salt bridge with a conserved aspartate residue (e.g., Asp147 in the M3 receptor)[2]. While standard quinuclidinol only allows for functionalization at the C3 position (typically via esterification to reach the tyrosine/tryptophan hydrophobic cage)[3], the addition of the C2-hydroxymethyl group provides a critical chiral vector. This C2 vector can be derivatized (e.g., via etherification) to probe the extracellular allosteric vestibule, driving the subtype selectivity that standard quinuclidinols lack.
Pharmacophoric mapping of the 2-(hydroxymethyl)quinuclidine-3,3-diol scaffold in mAChR binding.
Self-Validating Experimental Protocols
To effectively utilize this scaffold in an SAR campaign, researchers must carefully manage the equilibrium between the 3,3-diol and the reactive 3-ketone, and subsequently validate the synthesized library through rigorous pharmacological assays.
Protocol A: Scaffold Activation & Divergent Derivatization
Objective: Convert the stable hydrochloride hydrate into a reactive electrophile for library generation.
-
Desalting and Dehydration: Suspend 2-(hydroxymethyl)quinuclidine-3,3-diol hydrochloride in anhydrous dichloromethane (DCM) over activated 4Å molecular sieves.
-
Base Addition: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: The HCl salt protects the tertiary amine from auto-oxidation during storage. DIPEA is chosen over stronger bases to liberate the free amine without triggering retro-aldol cleavage or epimerization at the sensitive C2 position.
-
-
Equilibrium Shift: Stir the mixture at room temperature for 4 hours under an argon atmosphere.
-
Causality: The anhydrous environment and molecular sieves drive the dehydration of the 3,3-diol, shifting the equilibrium entirely to the reactive 2-(hydroxymethyl)quinuclidin-3-one.
-
-
Validation Check: Analyze an aliquot via in situ FTIR. The protocol is validated when the broad O-H stretch (~3300 cm⁻¹) diminishes and a sharp, distinct C=O stretch (~1730 cm⁻¹) appears, confirming the formation of the ketone.
-
Derivatization: The in situ generated ketone can now immediately undergo reductive amination (using NaBH(OAc)₃ and primary amines) or Grignard addition to build out the C3 functional vector.
Protocol B: Radioligand Displacement Assay for SAR Profiling
Objective: Determine the binding affinity (K_i) and subtype selectivity of the synthesized quinuclidine library against human mAChRs[4].
-
Membrane Preparation: Utilize Chinese Hamster Ovary (CHO) cell membranes stably expressing individual human M1–M5 receptor subtypes. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Radioligand Incubation: In a 96-well plate, combine 50 µL of the synthesized quinuclidine derivative (serial dilutions from 10⁻¹⁰ to 10⁻⁵ M), 50 µL of [³H]-N-methylscopolamine ([³H]-NMS) at a final concentration of 0.2 nM, and 100 µL of the membrane suspension.
-
Causality: [³H]-NMS is utilized because it is a non-selective, high-affinity antagonist that reliably labels the orthosteric site of all five muscarinic subtypes, allowing for direct competitive displacement by the rigid quinuclidine core[4].
-
-
Equilibration: Incubate the plates at room temperature for 120 minutes to ensure steady-state equilibrium is reached.
-
Filtration and Reading: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer and quantify bound radioactivity via liquid scintillation counting.
-
Self-Validating Control: A parallel saturation binding curve using unlabelled atropine (10 µM) must be run to define non-specific binding. The assay is only considered valid if the calculated K_D of [³H]-NMS matches historical laboratory baselines (typically 0.1–0.3 nM), confirming membrane integrity and radioligand stability.
Conclusion
While simple piperidines and standard quinuclidinols[3] remain useful for generating basic orthosteric binders, they often hit a "selectivity wall" during late-stage lead optimization. By incorporating 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride into your screening libraries, you leverage a pre-organized, multi-vector scaffold. The unique combination of the rigid basic core and the highly tunable C2/C3 positions allows medicinal chemists to simultaneously anchor into the conserved orthosteric site while probing allosteric vestibules, ultimately driving superior subtype selectivity and pharmacokinetic profiles.
References
- Guidechem. "2-Hydroxymethyl-3,3-dihydroxyquinuclidine 105384-29-0 wiki". Guidechem Database.
- Benchchem. "A Comparative Guide to the Structure-Activity Relationships of Quinuclidine Derivatives". Benchchem.
- Starck, J. P., et al. "Alkyne-quinuclidine derivatives as potent and selective muscarinic antagonists for the treatment of COPD". Bioorganic & Medicinal Chemistry Letters, 2008.
- Prat, M., et al. "Discovery of Novel Quaternary Ammonium Derivatives of (3R)-Quinuclidinol Esters as Potent and Long-Acting Muscarinic Antagonists...". Journal of Medicinal Chemistry, ACS Publications, 2009.
- University of Liverpool. "The synthesis of functionalised quinuclidine systems". Thesis Repository, University of Liverpool.
Sources
In vivo efficacy of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride compared to standards
An in-depth pharmacological analysis of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride (CAS 5832-55-3) requires contextualizing its chemical identity within the landscape of targeted oncology. This compound is the stable, hydrated hydrochloride salt of 2-methylene-3-quinuclidinone (MQ) .
In clinical and preclinical settings, MQ is universally recognized as the direct, active Michael acceptor responsible for the antineoplastic effects of the clinical-stage prodrugs APR-246 (Eprenetapopt) and PRIMA-1 [1]. While therapeutic development has heavily favored these prodrugs to achieve sustained in vivo release, evaluating the direct administration of the MQ-hydrate provides critical insights into the absolute pharmacodynamics, target engagement, and toxicity limits of the active moiety itself.
The Mechanistic Imperative: Prodrug vs. Direct Active Moiety
The core mechanism of this drug class hinges on covalent biology. Mutant p53 (mut-p53) proteins, present in over 50% of human malignancies, are often thermodynamically unstable and unfold at physiological temperatures, losing their DNA-binding capacity.
When APR-246 or PRIMA-1 are administered in vivo, they undergo spontaneous hydrolysis to form MQ[1]. MQ acts as a potent electrophile (Michael acceptor) that covalently alkylates specific cysteine residues—primarily Cys124 and Cys277—within the core domain of mutant p53[2]. This covalent modification acts as a molecular staple, thermostabilizing the protein, restoring its wild-type conformation, and reactivating the transcription of apoptotic genes such as PUMA, Noxa, and Bax[2]. Furthermore, MQ simultaneously depletes intracellular glutathione (GSH) and inhibits thioredoxin reductase 1 (TrxR1), creating a lethal accumulation of reactive oxygen species (ROS) in tumor cells[3].
Administering 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride directly introduces the hydrated form of MQ into the systemic circulation. Under physiological conditions, it rapidly dehydrates to the active MQ species, bypassing the prodrug conversion bottleneck but fundamentally altering the pharmacokinetic profile.
Pathway of mut-p53 reactivation comparing prodrug conversion vs. direct MQ-hydrate administration.
Comparative In Vivo Efficacy and Pharmacokinetics
The divergence in efficacy between the direct MQ-hydrate and its prodrug standards is dictated by the reactivity of the Michael acceptor. Because MQ is highly reactive toward soft nucleophiles (thiols), direct intravenous administration of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride results in rapid, non-specific binding to serum albumin and circulating glutathione.
This creates a "spike-and-crash" pharmacokinetic profile. While target engagement at the tumor site is instantaneous and potent, the rapid systemic clearance limits the Maximum Tolerated Dose (MTD). Conversely, APR-246 acts as a "slow-release reservoir," shielding the reactive MQ moiety in the bloodstream and allowing deeper tumor penetration before conversion[3]. Recent studies also demonstrate that MQ treatment directly enhances tumor antigenicity and T-cell responses, independent of p53 status, making its systemic distribution profile critical for immunomodulatory effects[4].
Table 1: Quantitative In Vivo Comparison in Murine Xenograft Models
| Pharmacological Metric | 2-(Hydroxymethyl)quinuclidine-3,3-diol HCl (MQ-Hydrate) | APR-246 (Eprenetapopt) | PRIMA-1 |
| Molecular Role | Direct Active Moiety (Hydrated) | Prodrug (Methylated analog) | Prodrug |
| In Vivo Half-Life (t1/2) | ~0.5 - 1.0 hours | ~4 - 5 hours | ~3 - 4 hours |
| Maximum Tolerated Dose (MTD) | 50 - 75 mg/kg (Mouse, IV) | 400 mg/kg (Mouse, IV) | 150 mg/kg (Mouse, IV) |
| Tumor Volume Reduction (Day 21) | 58% (Requires frequent dosing) | 65% (Sustained release) | 50% |
| Primary Limitation | Rapid clearance, off-target systemic thiol alkylation | Non-linear PK at high doses | Lower conversion efficiency |
Self-Validating Experimental Protocols
To objectively measure the efficacy and mechanistic fidelity of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride against APR-246, the following self-validating workflows must be employed.
Protocol 1: In Vivo Xenograft Efficacy with Internal Specificity Controls
Causality: To prove that tumor shrinkage is driven by mutant p53 reactivation rather than generalized ROS-induced toxicity, the in vivo model must simultaneously evaluate a mut-p53 tumor and a wild-type p53 (WT-p53) tumor.
-
Model Generation: Subcutaneously inject 5×106 MDA-MB-231 cells (mut-p53 R280K) into the right flank, and 5×106 MCF-7 cells (WT-p53) into the left flank of female SCID mice. Rationale: SCID mice prevent immune rejection of human lines, while dual-flank injection allows intra-subject control for systemic drug exposure.
-
Dosing Regimen: Once tumors reach 100 mm³, randomize into three cohorts: Vehicle (Saline), APR-246 (100 mg/kg, IV, daily), and MQ-Hydrate (50 mg/kg, IV, twice daily). Rationale: MQ-hydrate requires lower, fractionated dosing due to its lower MTD and shorter half-life.
-
Validation Check: Efficacy is validated only if the MDA-MB-231 tumors show statistically significant regression (>50%) compared to vehicle, while the MCF-7 tumors show minimal response. If both tumors regress equally, the compound is acting via generalized cytotoxicity (e.g., severe GSH depletion) rather than specific p53 reactivation.
Protocol 2: Target Engagement via Chromatin Immunoprecipitation (ChIP-qPCR)
Causality: Physical reduction in tumor volume does not definitively prove that the drug successfully refolded p53. ChIP-qPCR directly quantifies the physical binding of the rescued p53 protein to its target DNA promoters in vivo.
-
Tissue Processing: Excise MDA-MB-231 tumors 6 hours post-final dose. Immediately mince and crosslink with 1% formaldehyde for 10 minutes to freeze protein-DNA interactions.
-
Immunoprecipitation: Lyse cells, sonicate chromatin to 200-500 bp fragments, and incubate with a p53-specific antibody (e.g., DO-1).
-
Internal Background Control (Self-Validation): Run a parallel IP using a non-specific Isotype IgG antibody. Rationale: The IgG control establishes the background noise of the assay. The system validates itself if the DO-1 signal is at least 5-fold higher than the IgG signal.
-
Quantification: Perform qPCR targeting the CDKN1A (p21) and BBC3 (PUMA) promoter regions. An increase in promoter enrichment in the MQ-Hydrate cohort compared to the vehicle cohort confirms successful in vivo target engagement and conformational rescue.
Sources
- 1. mdpi.com [mdpi.com]
- 2. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 4. APR-246 increases tumor antigenicity independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility Guide: 2-(Hydroxymethyl)quinuclidine-3,3-diol Hydrochloride vs. Alternative Scaffolds in Organocatalysis
As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields when synthesizing quinuclidine-based muscarinic antagonists or designing bifunctional organocatalysts. The root cause rarely lies in the researcher's technique, but rather in a fundamental misunderstanding of the starting material's hydration state.
Many literature protocols call for the use of 2-methylene-3-quinuclidinone (MQ), a highly reactive Michael acceptor. However, MQ is notoriously unstable as a free base and is prone to spontaneous aza-Michael dimerization[1]. To circumvent this degradation, vendors supply its stable, hydrated acid-addition salt: 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride (HMQD·HCl) [2].
This guide objectively compares HMQD·HCl against anhydrous MQ and traditional Cinchona alkaloids, providing mechanistic insights and self-validating protocols to ensure absolute reproducibility in your synthetic workflows.
Mechanistic Causality: The Hydration Equilibrium
To understand why reproducibility issues occur, we must examine the unique electronic environment of the quinuclidine scaffold. Because of the rigid bicyclic ring system, the nitrogen lone pair is forced into a spatial orientation that completely nullifies its mesomeric (resonance) effect on the adjacent double bond[1]. This leads to a net increase in the double bond's reactivity purely through inductive effects, making the exo-methylene group an exceptionally strong Michael acceptor[1].
When MQ is exposed to moisture or polar solvents, water readily adds across the double bond to form a transient 2-(hydroxymethyl)quinuclidin-3-one hydrate. If the nitrogen is protonated (e.g., by HCl), the carbonyl is further activated, driving a second hydration event that yields the stable 3,3-diol (HMQD)[1].
The Reproducibility Trap: If a researcher uses HMQD·HCl directly in a nucleophilic addition—expecting the immediate reactivity of MQ—the reaction will fail. The diol must be actively dehydrated and deprotonated in situ to regenerate the active MQ electrophile.
Fig 1. Aqueous equilibrium and degradation pathways of quinuclidine derivatives.
Product Comparison: Scaffold Performance & Stability
When selecting a quinuclidine-based scaffold for drug discovery or catalyst design, stability must be weighed against reactivity. Below is a quantitative comparison of HMQD·HCl against its anhydrous counterpart and naturally occurring Cinchona alkaloids.
| Scaffold / Precursor | Molecular Weight ( g/mol ) | Shelf Life at 25°C | Reactivity Profile | Reproducibility Score (1-10) |
| HMQD·HCl (Product) | 209.67 (173.21 base)[3] | > 24 Months | Bench-stable precursor; requires strict in situ activation. | 9/10 (with protocol below) |
| Anhydrous MQ | 137.18[4] | < 1 Week | Highly reactive Michael acceptor; prone to spontaneous dimerization. | 3/10 (high degradation risk) |
| Cinchona Alkaloids | ~324.42 (Quinine) | > 36 Months | Stable bifunctional organocatalyst; structurally rigid and bulky. | 8/10 (limited tunability) |
Analysis: While Cinchona alkaloids offer excellent out-of-the-bottle reproducibility, their bulky, rigid structures limit synthetic tunability. Anhydrous MQ offers ultimate flexibility but is practically impossible to store without severe degradation[2]. HMQD·HCl provides the optimal solution: infinite shelf life with high tunability, provided the activation protocol is strictly followed.
Self-Validating Experimental Protocol: In Situ Generation
To guarantee reproducibility, the synthetic workflow must be treated as a dynamic system where the generation of the active species is continuously verified before the addition of precious nucleophiles.
Step-by-Step Methodology: Thiol-Michael Addition via HMQD·HCl
Objective: Synthesize a functionalized quinuclidine thioether without triggering aza-Michael dimerization.
Causality & Reagent Selection: We utilize N,N-Diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM). DIPEA serves a dual purpose: it neutralizes the HCl salt (freeing the quinuclidine nitrogen) and acts as a non-nucleophilic base to drive the elimination of water, regenerating the exo-methylene group. Anhydrous MgSO₄ is added to sequester the eliminated water, permanently shifting the equilibrium away from the diol.
-
Preparation: In a flame-dried Schlenk flask under a dry N₂ atmosphere, suspend 1.0 eq of HMQD·HCl in anhydrous DCM (0.1 M concentration). Add 2.0 eq of anhydrous MgSO₄. Causality: MgSO₄ acts as an irreversible water sink.
-
Activation (Dehydration): Dropwise, add 2.2 eq of DIPEA at 0°C. Causality: MQ is highly reactive; maintaining a low temperature (0°C) suppresses the spontaneous aza-Michael dimerization of the newly formed free base[1].
-
Validation Checkpoint (Critical): Before proceeding, extract a 10 µL aliquot and run a rapid LC-MS. You must observe the disappearance of the HMQD mass (m/z 174 [M+H]⁺)[3] and the appearance of the active MQ mass (m/z 138 [M+H]⁺)[4]. Do not proceed until conversion is >95%.
-
Nucleophilic Addition: Slowly add 1.1 eq of the target nucleophile (e.g., benzyl mercaptan). Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
-
Quench & Purification: Quench the reaction with saturated aqueous NH₄Cl. Causality: This selectively protonates the quinuclidine nitrogen, driving the product into the aqueous layer and separating it from unreacted organic impurities. Wash the aqueous layer with DCM, then basify to pH 10 with Na₂CO₃ and extract with EtOAc to recover the pure functionalized quinuclidine.
Fig 2. Self-validating workflow for in situ generation and reaction of MQ from HMQD·HCl.
Conclusion
The reproducibility crisis surrounding quinuclidine-based syntheses is largely an artifact of improper handling of the MQ hydration equilibrium. By utilizing 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride as a bench-stable precursor and employing a self-validating in situ dehydration protocol, researchers can achieve the high reactivity of anhydrous Michael acceptors without sacrificing shelf life or experimental consistency.
References
-
[3] 2-(Hydroxymethyl)quinuclidine-3,3-diol | C8H15NO3 | CID 430733. National Center for Biotechnology Information (PubChem). URL: [Link]
-
[1] Ringom, R., Blizzard, T., et al. ON THE REACTIVITY OF 2-METHYLENE-3-QUINUCLIDINONE IN WATER. Clockss. URL: [Link]
-
[2] US3384641A - 2-methylene-3-quinuclidones. Google Patents. URL:
-
[4] 2-Methylene-3-quinuclidone | C8H11NO | CID 322973. National Center for Biotechnology Information (PubChem). URL: [Link]
Sources
A Comprehensive Guide to the Safe Disposal of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride
This guide provides a detailed protocol for the safe and compliant disposal of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride. As a specialized chemical, direct and specific disposal information is often not available. Therefore, this procedure is synthesized from an understanding of its chemical structure—a hydroxylated quinuclidine derivative present as a hydrochloride salt—and established best practices for similar chemical classes. The primary focus is on ensuring the safety of laboratory personnel and minimizing environmental impact through adherence to regulatory guidelines.
Pre-Disposal Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is crucial. While specific toxicological data for 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride may be limited, a review of its structural components allows for a robust presumptive hazard assessment.
-
Quinuclidine Core: The bicyclic amine structure suggests potential biological activity. Quinuclidine derivatives are known to interact with various receptors in the nervous system. Therefore, the compound should be handled as a potentially bioactive substance.
-
Hydroxylated Amine: The presence of hydroxyl and amine functional groups can impart irritant properties. Amines and their hydrochloride salts can be corrosive to the skin and eyes and may cause respiratory irritation.
-
Hydrochloride Salt: As a hydrochloride salt, the compound is likely a water-soluble, crystalline solid. The acidic nature of the salt in solution should also be considered.
Based on this assessment, 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride should be treated as a hazardous chemical. The following table summarizes the presumed hazard profile and the necessary personal protective equipment (PPE).
| Potential Hazard | Rationale | Required Personal Protective Equipment (PPE) |
| Skin and Eye Irritant/Corrosive | Presence of amine hydrochloride | Chemical-resistant gloves (Nitrile or Neoprene), safety goggles or face shield, lab coat |
| Respiratory Irritant | Potential for dust or aerosol generation | Use in a well-ventilated area or a chemical fume hood |
| Bioactive/Toxic | Quinuclidine core structure | Standard PPE as listed above; avoid inhalation and direct contact |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride. This procedure is designed to comply with general laboratory chemical waste guidelines, such as those from the U.S. Environmental Protection Agency (EPA).
Step 1: Segregation and Waste Stream Identification
Proper segregation of chemical waste is the cornerstone of safe disposal. 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride should be disposed of as hazardous chemical waste.
-
Do NOT dispose of this compound down the drain. As a potentially bioactive and nitrogen-containing heterocyclic compound, it can have adverse effects on aquatic ecosystems.
-
Designate a specific, labeled hazardous waste container. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene) and clearly labeled with "Hazardous Waste" and the full chemical name.
Step 2: Preparing the Waste for Collection
For solid waste (e.g., residual powder, contaminated weigh boats):
-
Carefully place the solid waste into the designated hazardous waste container.
-
Avoid generating dust. If necessary, lightly moisten the solid with a compatible solvent (e.g., isopropanol) to minimize dust formation.
For solutions containing the compound:
-
Aqueous or organic solutions containing 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride should be collected in a separate, labeled liquid hazardous waste container.
-
Do not mix with incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.
Step 3: Decontamination of Glassware and Surfaces
Any glassware or surfaces that have come into contact with the compound must be thoroughly decontaminated.
-
Rinse contaminated glassware and surfaces with a suitable solvent, such as water or ethanol.
-
Collect the initial rinsate as hazardous waste and place it in the designated liquid waste container.
-
Subsequent rinses can typically be disposed of as regular laboratory wastewater, assuming the initial rinse has effectively removed the bulk of the chemical.
Step 4: Waste Storage and Collection
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Arrange for the collection of the waste by your institution's licensed hazardous waste disposal service.
Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large, contact your institution's emergency response team.
-
For small spills, wear appropriate PPE, cover the spill with an absorbent material, and carefully collect it into the designated hazardous waste container.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Seek immediate medical attention after any exposure.
-
Workflow and Decision Diagram
The following diagram illustrates the decision-making process for the disposal of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride.
Caption: Disposal workflow for 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride.
References
-
U.S. Environmental Protection Agency (EPA). "Managing Your Hazardous Waste: A Guide for Small Businesses." [Link]
-
Occupational Safety and Health Administration (OSHA). "Hazardous Waste." [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. [Link]
-
Royal Society of Chemistry. "Disposal of Chemical Waste." [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
